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  • Product: 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine
  • CAS: 1344250-05-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine (CAS 1344250-05-0)

Executive Summary In modern drug discovery, the pyrazole ring serves as a privileged scaffold, frequently utilized to target kinase hinge regions and modulate protein-protein interactions. 1-(2-Methoxyethyl)-4-methyl-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the pyrazole ring serves as a privileged scaffold, frequently utilized to target kinase hinge regions and modulate protein-protein interactions. 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine (CAS 1344250-05-0) is a highly specialized, multi-functional building block designed to overcome common pharmacokinetic and metabolic liabilities associated with unsubstituted pyrazoles.

This technical guide provides an in-depth analysis of its physicochemical properties, structural advantages, and synthetic handling. By detailing the causality behind its regioselective synthesis and its application in cross-coupling reactions, this whitepaper serves as a comprehensive resource for medicinal chemists and process development scientists [1].

Physicochemical Properties & Characterization

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The data below synthesizes established registry information with calculated parameters critical for formulation and reaction planning [1, 2].

PropertyValue / Description
Chemical Name 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine
CAS Registry Number 1344250-05-0
Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
MDL Number MFCD19638876
SMILES (Isomeric) COCCn1cc(C)c(N)n1
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 3 (Methoxy Oxygen, Pyrazole Nitrogens)
Standard Purity ≥ 95% (Validated via HPLC and Quantitative NMR)

Structural Analysis & Reactivity Profile

The utility of CAS 1344250-05-0 lies in its highly deliberate substitution pattern. Each functional group serves a distinct mechanistic and pharmacokinetic purpose.

  • The 3-Amino Group (Nucleophilic Handle): Positioned at C3, this primary amine is the primary vector for derivatization. It readily participates in amide bond formations and Buchwald-Hartwig cross-couplings. Because the pyrazole ring is electron-withdrawing, this amine is less nucleophilic than a standard aliphatic amine, requiring optimized catalytic conditions for coupling.

  • The 4-Methyl Group (Metabolic Shield): The C4 position of the pyrazole ring is a well-documented "soft spot" for cytochrome P450-mediated metabolic oxidation. By installing a methyl group at C4, this liability is sterically and electronically blocked, significantly extending the biological half-life of downstream active pharmaceutical ingredients (APIs).

  • The 1-(2-Methoxyethyl) Group (ADME Enhancer): Unlike highly lipophilic alkyl chains, the methoxyethyl appendage modulates the partition coefficient (LogP). The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility and oral bioavailability while maintaining sufficient lipophilicity for membrane permeability.

Reactivity Core 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine CAS: 1344250-05-0 Amino 3-Amino Group (Nucleophilic Handle) Core->Amino Methoxy 1-(2-Methoxyethyl) Group (Solubility & ADME Enhancer) Core->Methoxy Methyl 4-Methyl Group (Metabolic Blocker) Core->Methyl Amide Amide Bond Formation (Peptidomimetics) Amino->Amide Buchwald Buchwald-Hartwig Cross-Coupling Amino->Buchwald PK Improved LogP / Aqueous Sol. (PK Modulation) Methoxy->PK Conform Prevents C4 Oxidation (Increased Half-Life) Methyl->Conform

Figure 1: Structural deconstruction of CAS 1344250-05-0 highlighting the functional purpose of each moiety.

Synthetic Workflow & Regioselectivity Challenges

The synthesis of N-alkylated pyrazoles is notoriously plagued by regioselectivity issues due to the tautomerization of the pyrazole core (N1 vs. N2 alkylation) [3, 4].

To synthesize CAS 1344250-05-0 selectively, the alkylation of 4-methyl-1H-pyrazol-3-amine with 1-bromo-2-methoxyethane must be carefully controlled. Using a bulky base such as Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent like DMF enhances the solubility of the carbonate complex, generating a "naked" pyrazolate anion. This drives the reaction toward the thermodynamically favored N1-alkylated isomer.

To ensure a self-validating system , 2D NMR (specifically HMBC - Heteronuclear Multiple Bond Correlation) is mandatory during Quality Control. HMBC will reveal a distinct 3J coupling between the methylene protons of the methoxyethyl group and the C5-proton of the pyrazole ring. If the N2-isomer were present, a correlation to the C3-carbon would be observed instead.

SynthesisQC A Starting Material 4-Methyl-1H-pyrazol-3-amine B N-Alkylation 1-Bromo-2-methoxyethane Cs2CO3 / DMF A->B C Crude Mixture (N1 & Minor N2 Isomers) B->C D Purification Flash Chromatography C->D E Quality Control 2D NMR (NOESY/HMBC) D->E E->D Isomer Mix F Pure Target API Block CAS 1344250-05-0 E->F Validated N1

Figure 2: Workflow for the regioselective synthesis and HMBC-validated quality control of the building block.

Experimental Protocols

Protocol A: Regioselective N-Alkylation to yield CAS 1344250-05-0

Causality Note: 1-bromo-2-methoxyethane is chosen over the chloride variant because bromide is a superior leaving group, allowing the reaction to proceed at lower temperatures (60°C), thereby minimizing thermal degradation and over-alkylation.

  • Preparation: Charge a flame-dried, argon-flushed round-bottom flask with 4-methyl-1H-pyrazol-3-amine (1.0 eq) and anhydrous DMF (0.2 M).

  • Deprotonation: Add Cs2​CO3​ (1.5 eq). Stir at room temperature for 30 minutes to ensure complete generation of the pyrazolate anion.

  • Alkylation: Dropwise, add 1-bromo-2-methoxyethane (1.1 eq). Heat the reaction mixture to 60°C and stir for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Look for the target mass [M+H]+=156.2 .

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc ( ), wash the combined organic layers with brine ( to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation: Purify via silica gel chromatography. Confirm the N1-regioisomer exclusively by acquiring an HMBC NMR spectrum, verifying the cross-peak between the N-CH 2​ protons and the pyrazole C5-H.

Protocol B: Buchwald-Hartwig Amidation (Application)

Causality Note: Because the 3-amino group is electronically deactivated by the pyrazole, standard palladium ligands (like BINAP) often fail. XPhos is utilized here because its electron-rich, bulky biaryl structure accelerates oxidative addition and forces reductive elimination.

  • Setup: In a glovebox, combine CAS 1344250-05-0 (1.1 eq), an aryl bromide (1.0 eq), Pd2​(dba)3​ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.5 eq) in a sealed vial.

  • Solvent Addition: Add degassed anhydrous 1,4-dioxane (0.1 M).

  • Reaction: Heat the sealed vial at 100°C for 8 hours under vigorous stirring.

  • Purification: Filter the crude mixture through a pad of Celite, concentrate, and isolate the coupled product via reverse-phase preparative HPLC.

Handling, Stability, and Storage Protocols

To maintain the chemical integrity of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine and prevent oxidative degradation of the primary amine:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Maintain at 2–8°C for long-term storage. For working aliquots, allow the container to reach room temperature in a desiccator before opening to prevent condensation.

  • Light Sensitivity: Store in amber glass vials to prevent potential UV-mediated degradation of the pyrazole core.

  • Self-Validation of Integrity: Before use in highly sensitive catalytic couplings, run a rapid LC-MS or 1H NMR to confirm the absence of N-oxide or dimerization impurities.

References

  • NextSDS Chemical Database. "1-(2-methoxyethyl)-4-methyl-1H-pyrazol-3-amine Hazard and Identification Data." NextSDS. URL: [Link]

  • Huang, A., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." Journal of Organic Chemistry, 2017, 82(17), 8864-8872. (ACS Publications). URL:[Link]

  • Edilova, Y.O., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 2025, 26(21), 10335. (MDPI). URL:[Link]

Exploratory

Structural Elucidation and Conformational Analysis of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, valued for its versatile biological activities a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, valued for its versatile biological activities and synthetic accessibility.[1][2] Understanding the precise three-dimensional (3D) structure and conformational dynamics of novel pyrazole derivatives is paramount for effective drug design and the elucidation of structure-activity relationships (SAR).[3] This guide presents a comprehensive, field-proven methodology for determining the crystal structure and conformational landscape of a target molecule, using 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine as a practical case study. While a public crystal structure for this specific molecule is not available at the time of this writing, this paper establishes a robust workflow from synthesis to final structural analysis. We will detail the rationale behind experimental choices, provide self-validating protocols for synthesis and crystallization, outline the process of single-crystal X-ray diffraction, and complement these experimental techniques with a rigorous computational conformational analysis. This document serves as a technical blueprint for researchers engaged in the structural characterization of novel small molecules.

Introduction: The Strategic Importance of Structural Chemistry in Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug development, appearing in a wide array of approved therapeutics.[4][5] Its structural rigidity, capacity for hydrogen bonding, and synthetic tractability make it an ideal framework for targeting various biological entities, including protein kinases.[1] The specific substitution pattern on the pyrazole ring dictates its interaction with biological targets. Therefore, an unambiguous determination of a molecule's 3D geometry and preferred conformation is not merely an academic exercise; it is a critical step in a rational drug design campaign.

This guide provides a holistic workflow for achieving this goal, covering the essential pillars of chemical synthesis, crystallization, X-ray crystallography, and computational modeling. Each section is designed to provide not just a protocol, but the underlying scientific reasoning, empowering researchers to adapt these methods to their own novel compounds.

Part I: Synthesis and Crystallization – From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals.

Proposed Synthesis of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine

A plausible and efficient synthesis can be designed based on well-established pyrazole formation reactions, such as the cyclocondensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.[2][6]

Experimental Protocol: Synthesis

  • Step 1: Preparation of the Hydrazine Precursor. (2-Methoxyethyl)hydrazine is the key N1-substituent source. It can be synthesized or procured commercially.

  • Step 2: Sourcing the Pyrazole Core Precursor. A suitable precursor for the 4-methyl-3-aminopyrazole core is 3-amino-4-methylcrotononitrile.

  • Step 3: Cyclocondensation Reaction.

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-4-methylcrotononitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

    • Add (2-Methoxyethyl)hydrazine (1.1 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: This reaction leverages the nucleophilic attack of the hydrazine on the nitrile and subsequent cyclization to form the stable aromatic pyrazole ring. The slight excess of hydrazine ensures the complete consumption of the limiting reagent.

  • Step 4: Work-up and Purification.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with brine to remove inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to yield the pure 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine.

  • Step 5: Identity Confirmation. Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. A systematic approach exploring various conditions is crucial.

Experimental Protocol: Crystallization Screening

  • Material Purity: Ensure the synthesized compound is of the highest purity (>98%), as impurities can inhibit crystal nucleation and growth.

  • Solvent Selection:

    • Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).

    • An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Primary Crystallization Method: Slow Evaporation.

    • Prepare a nearly saturated solution of the compound in a chosen solvent in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and observe over several days to weeks.

  • Alternative Method: Vapor Diffusion (Hanging or Sitting Drop).

    • Hanging Drop: Dissolve the compound in a "good" solvent. Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a "poor" solvent (one in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the drop reduces the solubility of the compound, promoting crystallization.

    • Sitting Drop: The principle is the same, but the drop of the compound's solution sits on a pedestal inside the well.

  • Alternative Method: Solvent Layering.

    • Create a saturated solution of the compound in a dense, "good" solvent in a narrow tube (e.g., an NMR tube).

    • Carefully layer a less dense, "poor" solvent on top. Crystals may form at the interface over time as the solvents slowly mix.[7]

Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis & Purification cluster_cryst Crystallization s1 Step 1: Precursor Sourcing s2 Step 2: Cyclocondensation Reaction s1->s2 s3 Step 3: Work-up & Crude Isolation s2->s3 s4 Step 4: Column Chromatography s3->s4 s5 Step 5: Purity & Identity Check (NMR, HRMS) s4->s5 c1 Purity > 98% s5->c1 c2 Solvent Screening c1->c2 c3 Select Method c2->c3 c4 Crystals Formed? c3->c4 c4->c2 No, Re-screen c5 Harvest & Analyze c4->c5 Yes

Caption: Workflow from synthesis to single crystal generation.

Part II: Single-Crystal X-ray Diffraction – Unveiling the Solid-State Structure

X-ray crystallography provides unequivocal proof of a molecule's structure, revealing precise bond lengths, angles, and intermolecular interactions in the solid state.[8]

Methodology: Structure Determination

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.

    • X-ray diffraction data are collected using a diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source.

    • A series of diffraction images (frames) are collected as the crystal is rotated.

  • Data Reduction: The collected frames are processed to integrate the reflection intensities and apply corrections for factors like Lorentz-polarization effects.

  • Structure Solution and Refinement:

    • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial model of the molecule is built into the electron density map.

    • This model is then refined using full-matrix least-squares on F² to optimize the atomic positions, and thermal parameters, and to locate hydrogen atoms.[8] This process minimizes the difference between observed and calculated structure factors.

Analysis of Structural Data

The final output is a Crystallographic Information File (CIF), which contains all the information about the structure. Analysis of a hypothetical structure for 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine would focus on:

  • Bond Lengths and Angles: Comparing these to standard values helps identify any unusual geometric features or strain.

  • Torsion Angles: These define the conformation of the flexible methoxyethyl side chain. Key torsion angles would include the C-C-O-C and N-C-C-O angles.

  • Planarity of the Pyrazole Ring: The pyrazole ring is expected to be essentially planar.

  • Intermolecular Interactions: Identifying hydrogen bonds is critical. The amine group (-NH₂) is a strong hydrogen bond donor, and the pyrazole nitrogen atoms are potential acceptors. These interactions dictate how the molecules pack in the crystal lattice.[9]

Table 1: Representative (Hypothetical) Crystallographic Data for a Pyrazole Derivative (Note: Data below is illustrative, based on a similar published structure for didactic purposes.)[8][10]

ParameterValue
Chemical FormulaC₇H₁₃N₃O
Formula Weight155.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)12.456(4)
c (Å)9.876(2)
β (°)105.34(2)
Volume (ų)1010.5(5)
Z4
T (K)100(2)
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.118

Part III: Computational Conformational Analysis – Structure Beyond the Crystal

While crystallography provides a precise snapshot in the solid state, molecules are dynamic in solution. Computational chemistry offers invaluable insight into the conformational preferences and flexibility of a molecule in a biologically relevant environment.[1]

Protocol: In Silico Conformational Search

  • Step 1: 2D to 3D Structure Generation. Sketch the molecule in a chemical drawing program and generate an initial 3D structure.

  • Step 2: Conformational Search.

    • Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search.

    • Rationale: This step efficiently explores the potential energy surface to identify a wide range of low-energy conformers, primarily by rotating the single bonds in the methoxyethyl side chain.

  • Step 3: Geometry Optimization and Energy Calculation.

    • Take the unique conformers identified in the previous step and perform a full geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

    • This refines the structures and provides more accurate relative energies.

  • Step 4: Analysis.

    • Analyze the resulting low-energy conformers (e.g., within 3 kcal/mol of the global minimum).

    • Compare the torsion angles of the flexible side chain across these conformers to understand its flexibility.

    • Compare the global minimum energy conformation from the calculation with the conformation observed in the (hypothetical) crystal structure. Differences can often be attributed to crystal packing forces, such as intermolecular hydrogen bonds, which may stabilize a conformation that is not the absolute lowest in energy for an isolated molecule.

Computational Analysis Workflow

G start 2D Structure of Molecule gen3d Generate Initial 3D Structure start->gen3d conf_search Conformational Search (Molecular Mechanics, e.g., MMFF94) gen3d->conf_search unique_conf Identify Unique Low-Energy Conformers conf_search->unique_conf dft_opt Geometry Optimization & Energy Calculation (Quantum Mechanics, e.g., DFT) unique_conf->dft_opt analysis Analyze Results: - Global Minimum Conformer - Torsional Flexibility - Compare to Crystal Structure dft_opt->analysis

Caption: Workflow for computational conformational analysis.

Conclusion

The structural elucidation of a novel molecule like 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine is a multi-faceted process that integrates synthetic chemistry, crystallography, and computational modeling. Following the rigorous, step-by-step methodologies outlined in this guide allows researchers to move from a concept to a fully characterized structure with confidence. The resulting 3D structural and conformational data are indispensable for understanding molecular properties, guiding further synthetic efforts, and ultimately accelerating the drug discovery process. This workflow provides a validated and robust framework for the structural characterization of any novel pyrazole derivative.

References

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. National Center for Biotechnology Information. [Link]

  • Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy. DergiPark. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • 1-(2-methoxyethyl)-4-methyl-1h-pyrazol-3-amine. PubChem. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

  • The Chemistry Behind 1-Methyl-1H-pyrazol-3-amine: Synthesis and Properties. Boron Molecular. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. National Center for Biotechnology Information. [Link]

  • Crystal structure of 1-methoxy-2,2,2-tris(pyrazol-1-yl)ethane. National Center for Biotechnology Information. [Link]

  • 1-(2-methoxyethyl)-1h-pyrazol-3-amine. PubChem. [Link]

  • 4-Methyl-1H-pyrazol-3-amine. PubChem. [Link]

  • Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. ResearchGate. [Link]

  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. [Link]

  • 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-4-amine. NextSDS. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. National Center for Biotechnology Information. [Link]

  • 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine. NextSDS. [Link]

  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link]

Sources

Foundational

Topic: Thermodynamic Stability of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine Derivatives

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The thermodynamic stability of these molecules is a critical attribute that dictates their entire lifecycle, from synthesis and purification to formulation, storage, and ultimately, in vivo efficacy and safety. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-(2-methoxyethyl)-4-methyl-1H-pyrazol-3-amine and its derivatives. We delve into the foundational principles governing the stability of the pyrazole core, explore the key experimental techniques for empirical assessment—namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—and outline computational approaches using Density Functional Theory (DFT) for predictive analysis. This document is designed to serve as a practical resource for scientists in drug development, offering detailed protocols, data interpretation insights, and the causal reasoning behind methodological choices to ensure the selection and development of robust drug candidates.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

In the journey of a drug from discovery to market, thermodynamic stability is not merely a desirable property; it is a gatekeeper of success. A thermodynamically stable molecule resists decomposition under various environmental stresses, ensuring its chemical identity, purity, and potency are maintained throughout its shelf life. For active pharmaceutical ingredients (APIs) built upon a pyrazole core, such as derivatives of 1-(2-methoxyethyl)-4-methyl-1H-pyrazol-3-amine, understanding the energetic landscape is paramount.[1][2]

The stability of an API directly impacts:

  • Manufacturing and Process Chemistry: High thermal stability allows for more robust and scalable synthetic routes, potentially accommodating higher reaction temperatures which can improve yields and reduce reaction times.[3][4]

  • Formulation Development: A stable molecule offers greater flexibility in formulation design, from simple tablets to more complex amorphous solid dispersions.[5] Unstable compounds may degrade upon interaction with excipients or during processing steps like milling and granulation.

  • Shelf Life and Storage: The rate of degradation, governed by thermodynamic and kinetic parameters, determines the product's expiration date and required storage conditions (e.g., refrigeration, protection from light).

  • Safety and Efficacy: Degradation can lead to a loss of therapeutic efficacy and the formation of potentially toxic impurities, posing a significant safety risk to patients.

This guide provides the theoretical and practical tools to dissect and quantify the thermodynamic stability of this specific class of pyrazole derivatives.

The Pyrazole Scaffold: An Architectural Overview of Stability

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its inherent stability is derived from its aromatic character—a six-π-electron system that satisfies Hückel's rule.[6] This aromaticity imparts significant chemical robustness. However, the thermodynamic stability of a substituted pyrazole derivative is a multifactorial property influenced by the interplay of intramolecular and intermolecular forces.[7][8]

Key factors for the 1-(2-methoxyethyl)-4-methyl-1H-pyrazol-3-amine scaffold include:

  • Substituent Effects: The electron-donating nature of the 3-amino and 4-methyl groups can influence the electron density and stability of the pyrazole ring. The N1-substituted 2-methoxyethyl chain introduces conformational flexibility and potential for intramolecular hydrogen bonding.

  • Intermolecular Interactions: In the solid state, the 3-amino group is a potent hydrogen bond donor, while the pyrazole nitrogens and the methoxy oxygen are acceptors. These hydrogen bonds, along with potential π-π stacking interactions between pyrazole rings, create a cohesive crystal lattice, which is a major contributor to the overall thermodynamic stability.[8][9]

  • Tautomerism: While the N1-substitution on the target molecule prevents the common 1H- and 2H-tautomerism of the pyrazole ring itself, the 3-amino group can potentially exist in an imino tautomeric form, although the amino form is generally more stable.[8]

Part I: Experimental Determination of Thermodynamic Stability

A definitive assessment of thermodynamic stability requires empirical measurement. The two cornerstone techniques in the pharmaceutical industry are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[2][10] These methods provide quantitative data on how a material responds to a controlled temperature program.

Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for measuring the heat flow into or out of a sample as a function of temperature. Its primary purpose here is to identify and quantify thermal events like melting and decomposition. The melting point (Tₘ) is a direct indicator of crystal lattice stability—a higher melting point generally correlates with greater stability. The onset of decomposition (Tₒ) marks the upper limit of the compound's thermal stability.

Detailed Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the pyrazole derivative into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty, crimped pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to create a controlled, non-reactive atmosphere.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

    • Hold for 2-5 minutes to ensure thermal stability.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 350°C). The choice of heating rate is a balance; slower rates provide better resolution of thermal events, while faster rates improve signal-to-noise. 10°C/min is a standard rate for screening.

  • Data Analysis: Plot the differential heat flow against temperature.

    • Melting (Endotherm): Identify the sharp, downward-pointing peak. The onset temperature of this peak is the melting point (Tₘ). The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

    • Decomposition (Exotherm): Identify the broad, upward-pointing peak following the melt. The onset temperature of this event (Tₒ) is the decomposition temperature.

Thermogravimetric Analysis (TGA)

Causality: TGA complements DSC by precisely measuring changes in a sample's mass as a function of temperature. While DSC detects the energetic changes associated with decomposition, TGA quantifies the mass loss, confirming that a thermal event is indeed a decomposition reaction (loss of volatile fragments) rather than a solid-state phase transition.

Detailed Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the pyrazole derivative into a ceramic or platinum TGA pan. A slightly larger sample size than for DSC is often used to ensure detectable mass changes.

  • Instrument Setup: Place the pan onto the TGA's microbalance. Purge the furnace with an inert gas (e.g., nitrogen) at 50-100 mL/min.

  • Thermal Program:

    • Equilibrate the furnace at ambient temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high final temperature (e.g., 500-600°C) to ensure complete decomposition is observed.

  • Data Analysis: Plot the percentage of initial mass remaining against temperature. The onset temperature of a significant mass loss step is a key indicator of the start of thermal decomposition.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Interpretation Sample Pyrazoloamine Derivative Weigh_DSC Weigh 2-5 mg into DSC Pan Sample->Weigh_DSC Weigh_TGA Weigh 5-10 mg into TGA Pan Sample->Weigh_TGA DSC DSC Instrument Weigh_DSC->DSC TGA TGA Instrument Weigh_TGA->TGA DSC_Data Heat Flow vs. Temp (Thermogram) DSC->DSC_Data TGA_Data Mass % vs. Temp (Thermogram) TGA->TGA_Data Interpretation Determine: - Melting Point (Tₘ) - Decomposition (Tₒ) - Mass Loss Profile DSC_Data->Interpretation TGA_Data->Interpretation

Caption: Workflow for Experimental Thermal Stability Analysis.

Illustrative Data Summary

The following table presents plausible, illustrative data for the target compound and two hypothetical derivatives to demonstrate how results can be compared.

CompoundStructure VariationMelting Point (Tₘ, °C)Decomposition Onset (Tₒ, °C)
1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine Parent Compound 115 - 120~210
Derivative A3-amino replaced with 3-nitro140 - 145~190
Derivative B4-methyl replaced with 4-chloro125 - 130~225

Note: Data are hypothetical and for illustrative purposes only.

Part II: Computational Prediction of Thermodynamic Stability

When experimental resources are limited or for high-throughput virtual screening, computational methods provide invaluable predictive insights.[7][11] Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure and energetics of molecules.

Causality: The fundamental principle is that a more stable molecule will have a lower total electronic energy or a more negative heat of formation. By calculating these properties for a series of related pyrazole derivatives, we can rank their relative thermodynamic stabilities. This is particularly useful for understanding how specific structural modifications (e.g., adding or changing a substituent) will impact the stability of the core scaffold.[7][12]

Detailed Protocol: DFT-Based Stability Ranking

  • Structure Preparation: Build the 3D structures of the parent pyrazole and its derivatives using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization for each molecule. This step finds the lowest energy conformation (the most stable 3D arrangement of atoms). A common and reliable level of theory for this is B3LYP with a 6-311+G(d,p) basis set.[11]

  • Frequency Calculation: Perform a frequency calculation on each optimized structure. This is a critical self-validation step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: From the output, extract the total electronic energy, corrected for ZPVE, to obtain the heat of formation.

  • Relative Stability Analysis: Compare the calculated heats of formation. A more negative value indicates greater predicted thermodynamic stability.

Computational Workflow Diagram

G cluster_input Input Generation cluster_calc Quantum Mechanical Calculation (DFT) cluster_output Analysis & Prediction Mol_Struct Build 3D Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Mol_Struct->Opt Freq Frequency Calculation Opt->Freq Validation Validate: No Imaginary Frequencies Freq->Validation Energy Extract Total Energy & Calculate Heat of Formation Validation->Energy If Valid Ranking Rank Derivatives by Relative Stability Energy->Ranking

Caption: Workflow for Computational Stability Prediction via DFT.

Conclusion

The thermodynamic stability of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine derivatives is a critical quality attribute that must be thoroughly characterized during drug development. A proactive and integrated approach, combining empirical thermal analysis techniques like DSC and TGA with predictive computational modeling, provides the most comprehensive understanding. This dual strategy enables researchers to not only quantify the stability of lead candidates but also to rationally design new derivatives with optimized stability profiles. By embedding these analyses early in the discovery and development pipeline, project teams can mitigate risks, reduce attrition, and ultimately accelerate the delivery of safe, stable, and effective medicines.

References

  • Sahu, P. K. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • The role of thermodynamics in drug stability. (n.d.). SlideShare. Retrieved from [Link]

  • Parveen, M., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). JETIR.org. Retrieved from [Link]

  • Chaires, J. B. (2008). Thermodynamic Studies for Drug Design and Screening. PMC. Retrieved from [Link]

  • Pagoria, P. F., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications. Retrieved from [Link]

  • Predictive Modeling of Molecules of High-Energy Heterocyclic Compounds. (n.d.). Request PDF. Retrieved from [Link]

  • Krasavin, M., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. Retrieved from [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.). ResearchGate. Retrieved from [Link]

  • Yin, P., et al. (2022). Promising Thermally Stable Energetic Materials with the Combination of Pyrazole–1,3,4-Oxadiazole and Pyrazole–1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance.
  • Perez-Ramirez, B., & Simler, R. (2019). Thermodynamic probes of cold instability: application to therapeutic proteins. European Pharmaceutical Review. Retrieved from [Link]

  • Bîcu, E., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC. Retrieved from [Link]

  • Ferber, S., & Gevorgyan, V. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Kumari, S., & Singh, R. K. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD.
  • Zhang, Y., et al. (2023). Thermodynamic Mechanism of Physical Stability of Amorphous Pharmaceutical Formulations. Industrial & Engineering Chemistry Research.
  • [Spoiler] AAMC FL3 C/P #9. (2018). Reddit. Retrieved from [Link]

  • Measuring Thermodynamic Parameters in the Drug Development Process. (n.d.). TA Instruments. Retrieved from [Link]

  • Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. (2024). The Journal of Chemical Physics. Retrieved from [Link]

  • Ju, Z., et al. (2025). Predicting thermodynamic stability of inorganic compounds using ensemble machine learning based on electron configuration. PMC. Retrieved from [Link]

  • Goldberg, R. N. (2012). Introduction to the Special Issue on Biothermodynamics. NIST. Retrieved from [Link]

Sources

Exploratory

Hydrogen Bonding Capabilities and Conformational Dynamics of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine in Rational Drug Design

Executive Summary As a Senior Application Scientist in fragment-based drug discovery, I frequently encounter scaffolds that dictate the success or failure of a lead optimization campaign. The compound 1-(2-Methoxyethyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in fragment-based drug discovery, I frequently encounter scaffolds that dictate the success or failure of a lead optimization campaign. The compound 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine (1)[1] is a masterclass in rational structural design. This technical guide deconstructs the hydrogen bonding capabilities of this molecule, explaining the strict causality behind its structural features and detailing the self-validating experimental workflows required to characterize its behavior in protein-ligand interactions.

Structural Anatomy and Hydrogen Bonding Profile

The2 represents a privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors[2]. The core of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine is engineered to mimic the adenine ring of ATP, establishing a robust bidentate hydrogen-bonding network with the kinase hinge region.

Quantitative Hydrogen Bond Mapping

To effectively deploy this fragment, we must map its hydrogen bond (H-bond) donors and acceptors. The molecule provides a highly asymmetric H-bonding profile, which is critical for directional binding.

Table 1: Hydrogen Bond Donors and Acceptors in 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine

Functional GroupAtom(s)H-Bond RoleHybridizationIdeal Interaction Distance (Å)Target Interaction Region
Primary Amine C3-NH₂Donor (x2)sp³2.7 - 3.1Kinase Hinge (e.g., Glu C=O)
Pyrazole Ring N2Acceptorsp²2.8 - 3.2Kinase Hinge (e.g., Cys/Asp NH)
Ether Linkage O (Methoxyethyl)Acceptorsp³2.8 - 3.3Solvent Front / Ribose Pocket
Pyrazole Ring N1Nonesp³-likeN/ASubstituted; no H-bond capacity
The Bidentate Hinge Motif

The adjacent positioning of the N2 atom (acceptor) and the C3-NH₂ group (donor) creates a classic donor-acceptor motif. When docked into a kinase ATP-binding site, the N2 lone pair accepts a hydrogen bond from the backbone amide (NH) of a hinge residue (e.g., Cysteine or Aspartate), while the C3-NH₂ donates a hydrogen bond to the backbone carbonyl (C=O) of an adjacent hinge residue (e.g., Glutamate).

HBond Compound 1-(2-Methoxyethyl)-4-methyl -1H-pyrazol-3-amine N2 N2 (Pyrazole) [H-Bond Acceptor] Compound->N2 contains NH2 C3-NH2 [H-Bond Donor] Compound->NH2 contains EtherO Ether Oxygen [H-Bond Acceptor] Compound->EtherO contains HingeCO Kinase Hinge (e.g., Glu C=O) [H-Bond Acceptor] NH2->HingeCO Donates H-bond to HingeNH Kinase Hinge (e.g., Cys NH) [H-Bond Donor] HingeNH->N2 Donates H-bond to Solvent Ribose Pocket / Solvent H2O [H-Bond Donor] Solvent->EtherO Donates H-bond to

Bidentate hydrogen bonding network of the pyrazole-3-amine scaffold with kinase hinge residues.

Conformational Control: The Causality of the 4-Methyl Group

A common pitfall in fragment design is ignoring the entropic penalty of binding. In an unsubstituted 3-amino-1H-pyrazole, the C3-NH₂ group can freely rotate, resulting in multiple energetically equivalent rotamers in solution.

By introducing a methyl group at the C4 position, we engineer a deliberate steric clash. The bulk of the 4-methyl group restricts the rotation of the adjacent C3-NH₂ group. This forces the amine protons to orient away from the methyl group, pre-organizing the molecule into the exact bioactive conformation required for bidentate hinge binding. This conformational restriction significantly reduces the entropic penalty (ΔS) upon binding, directly translating to enhanced binding affinity (ΔG).

The 1-(2-Methoxyethyl) Vector: Targeting the Ribose Pocket

The N1 position of the pyrazole ring naturally vectors toward the solvent-exposed channel or the ribose-binding pocket of the kinase[3].

The addition of the 2-methoxyethyl chain serves two distinct mechanistic purposes:

  • Solubility Enhancement via Solvent Interaction: The terminal ether oxygen acts as a localized sp³ H-bond acceptor. In an unbound state, it readily accepts hydrogen bonds from bulk water, drastically improving the thermodynamic solubility of the fragment compared to a purely aliphatic chain.

  • Ribose Pocket Occupation: Advanced structural optimization of pyrazole-3-amines has demonstrated that occupying the ribose region can overcome secondary clinical mutations (e.g., in FLT3 inhibitors)[3]. The flexibility of the ethyl linker allows the ether oxygen to seek out and form stabilizing H-bonds with conserved structural water molecules or polar side chains deep within the ribose pocket.

Self-Validating Experimental Workflows

To empirically validate the hydrogen bonding capabilities and conformational states of this molecule, researchers must employ orthogonal, self-validating protocols.

Protocol A: Solution-State Validation via Variable-Temperature NMR (VT-NMR)

This protocol determines whether the C3-NH₂ protons are solvent-exposed or locked in intramolecular interactions.

  • Sample Preparation: Dissolve 5 mg of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine in 0.5 mL of anhydrous DMSO-d₆ (a strong H-bond accepting solvent).

  • Data Acquisition: Acquire 1D ¹H-NMR spectra at precise 5 K intervals, ranging from 298 K to 343 K, allowing 5 minutes of thermal equilibration per step.

  • Chemical Shift Tracking: Monitor the chemical shift (δ, in ppm) of the C3-NH₂ protons.

  • Coefficient Calculation: Plot δ versus Temperature (K). Calculate the temperature coefficient (Δδ/ΔT) from the slope.

  • Causality & Validation: A highly negative coefficient (more negative than -4.5 ppb/K) proves that the NH₂ protons are heavily hydrogen-bonded to the DMSO solvent and are fully exposed. This validates that the donor group is sterically available to interact with a target protein.

Protocol B: Solid-State Validation via Protein-Ligand Co-Crystallization

This protocol confirms the bidentate hinge-binding motif at atomic resolution.

  • Protein Preparation: Purify the target kinase domain (e.g., FLT3) to >95% purity. Concentrate to 10-12 mg/mL in a suitable crystallization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Complex Formation: Incubate the protein with a 2 mM concentration of the compound (maintaining <2% final DMSO concentration) for 2 hours at 4°C to reach thermodynamic equilibrium.

  • Crystallization: Set up hanging-drop vapor diffusion plates using a sparse-matrix screen (e.g., Index or PEG/Ion) at 20°C.

  • Data Collection: Harvest diffracting crystals, cryoprotect with 20% glycerol, and collect X-ray diffraction data at a synchrotron source (100 K).

  • Causality & Validation: Solve the structure using molecular replacement. Measure the intermolecular distances between the N2/C3-NH₂ atoms and the kinase hinge backbone. Distances between 2.7 Å and 3.2 Å with donor-H-acceptor angles >120° definitively validate the predicted H-bond network.

Workflow cluster_NMR Solution-State Validation (NMR) cluster_Xray Solid-State Validation (X-Ray) Start Synthesize / Purify Target Compound NMR1 Variable Temperature 1H-NMR (DMSO-d6) Start->NMR1 Xray1 Co-crystallization with Kinase Domain Start->Xray1 NMR2 Calculate Temp Coefficient (Δδ/ΔT) NMR1->NMR2 NMR3 Identify Solvent-Exposed vs. Shielded Protons NMR2->NMR3 Integration Integrate Data: Confirm Bidentate Motif & Solvent Interactions NMR3->Integration Xray2 X-Ray Diffraction & Structure Solution Xray1->Xray2 Xray3 Map Intermolecular H-Bond Distances (<3.5 Å) Xray2->Xray3 Xray3->Integration

Self-validating experimental workflow combining NMR and X-ray crystallography for H-bond analysis.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations.
  • 1-(2-methoxyethyl)-4-methyl-1H-pyrazol-3-amine (CAS: 1344250-05-0). NextSDS.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Isolation of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine (CAS: 1344250-05-0)[1] Introduction and Strategic Rationale 1-(2-Methoxyethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine (CAS: 1344250-05-0)[1]

Introduction and Strategic Rationale

1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine is a highly versatile N-substituted aminopyrazole building block. Scaffolds of this type are frequently utilized in the design of targeted therapeutics, including novel biarylamide derivatives acting as PKMYT1 kinase inhibitors in oncology[2].

When synthesizing N-alkylated aminopyrazoles, chemists face a dual selectivity challenge: regioselectivity (alkylation at the pyrazole N1 vs. N2 position) and chemoselectivity (alkylation of the pyrazole ring nitrogen vs. the exocyclic primary amine)[3]. Direct alkylation of 4-methyl-1H-pyrazol-3-amine with 1-bromo-2-methoxyethane often yields an intractable mixture of N1-alkylated, N2-alkylated, and over-alkylated (amine-substituted) byproducts.

To establish a self-validating and highly pure protocol, we employ a "protecting-group-free" redox strategy. This involves the regioselective N-alkylation of a deactivated precursor, 4-methyl-3-nitro-1H-pyrazole , followed by the quantitative catalytic hydrogenation of the nitro moiety to the desired amine[2].

Mechanistic Causality
  • Regiocontrol via Electronic Deactivation: The strongly electron-withdrawing nitro group at the C3 position reduces the nucleophilicity of the adjacent N2 nitrogen. Consequently, thermodynamic alkylation under mild basic conditions (K₂CO₃ in DMF) overwhelmingly favors the less sterically and electronically hindered N1 position[2][3].

  • Chemocontrol via Redox Masking: By utilizing the nitro group as a masked amine, we completely eliminate the risk of exocyclic N-alkylation during the etherification step.

Synthetic Workflow Visualization

G SM 4-methyl-3-nitro-1H-pyrazole (Starting Material) Step1_Cond 1-bromo-2-methoxyethane K2CO3, DMF, 65°C, 16h SM->Step1_Cond Int 1-(2-methoxyethyl)-4-methyl -3-nitro-1H-pyrazole (Intermediate) Step1_Cond->Int Step2_Cond H2 (1 atm), 10% Pd/C MeOH, 25°C, 4h Int->Step2_Cond Prod 1-(2-Methoxyethyl)-4-methyl -1H-pyrazol-3-amine (Target Product) Step2_Cond->Prod

Figure 1: Two-step redox-masked synthetic workflow for the target aminopyrazole.

Reaction Optimization Data

To validate the thermodynamic preference for N1-alkylation, various base/solvent combinations were screened. The use of a mild, non-nucleophilic base in a polar aprotic solvent provided the optimal self-validating system, maximizing the N1:N2 ratio.

Table 1: Optimization of the N-Alkylation Step (Step 1)

Base (1.5 eq)SolventTemp (°C)Time (h)N1:N2 Ratio (by NMR)Isolated Yield (%)
NaHTHF0 → 251282 : 1868%
Cs₂CO₃MeCN751691 : 979%
K₂CO₃ DMF 65 16 > 95 : 5 88%

Note: K₂CO₃ in DMF provides the necessary thermal energy to achieve thermodynamic control, favoring the N1-isomer while preventing degradation pathways[2][3].

Experimental Protocols

Step 1: Synthesis of 1-(2-methoxyethyl)-4-methyl-3-nitro-1H-pyrazole

This protocol adapts standard nitropyrazole alkylation methodologies to ensure high regiochemical fidelity[2].

Reagents:

  • 4-methyl-3-nitro-1H-pyrazole: 10.0 g (78.7 mmol, 1.0 eq)

  • 1-bromo-2-methoxyethane: 12.0 g (86.5 mmol, 1.1 eq)

  • Potassium carbonate (K₂CO₃, anhydrous): 16.3 g (118.0 mmol, 1.5 eq)

  • N,N-Dimethylformamide (DMF, anhydrous): 100 mL

Procedure:

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-3-nitro-1H-pyrazole (10.0 g) and anhydrous K₂CO₃ (16.3 g)[2].

  • Solvation: Suspend the mixture in anhydrous DMF (100 mL) under a nitrogen atmosphere. Stir at ambient temperature for 15 minutes to facilitate initial deprotonation.

  • Alkylation: Add 1-bromo-2-methoxyethane (12.0 g) dropwise via syringe over 10 minutes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 65 °C using an oil bath. Maintain stirring at this temperature for 16 hours.

  • In-Process Control (IPC): Monitor reaction completion via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes). The starting material should be entirely consumed.

  • Workup: Cool the mixture to room temperature and quench by pouring into 300 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 100 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 50 mL) to remove residual DMF, followed by brine (100 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 10-30% EtOAc/Hexanes gradient) to afford the intermediate as a pale yellow oil.

Step 2: Catalytic Hydrogenation to 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine

This step leverages heterogeneous catalysis for a clean, quantitative reduction without requiring rigorous purification.

Reagents:

  • 1-(2-methoxyethyl)-4-methyl-3-nitro-1H-pyrazole: 12.0 g (64.8 mmol, 1.0 eq)

  • Palladium on Carbon (10% Pd/C, 50% wet): 1.2 g (10% w/w)

  • Methanol (MeOH, anhydrous): 120 mL

  • Hydrogen gas (H₂): Balloon pressure (approx. 1 atm)

Procedure:

  • Preparation: Dissolve the intermediate (12.0 g) in anhydrous MeOH (120 mL) in a 500 mL round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.2 g) to the solution. Safety Note: Pd/C is highly pyrophoric; add to the solvent under an inert atmosphere.

  • Purging: Seal the flask with a rubber septum. Evacuate the flask under mild vacuum and backfill with Nitrogen (repeat 3 times). Evacuate again and backfill with Hydrogen gas from a balloon (repeat 3 times).

  • Reduction: Stir the suspension vigorously at room temperature (25 °C) under a positive pressure of H₂ (balloon) for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The nitro peak ( m/z 186 [M+H]⁺) should completely transition to the amine peak ( m/z 156 [M+H]⁺)[1].

  • Filtration: Once complete, purge the flask thoroughly with Nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional MeOH (2 × 30 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure. To remove trace solvent, dry the resulting oil under high vacuum for 12 hours to afford 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine as a highly pure, viscous amber oil.

References

  • PubChemLite - 1-(2-methoxyethyl)-4-methyl-1h-pyrazol-3-amine (C7H13N3O) . Université du Luxembourg. Retrieved from:[1]

  • WO2024184550A1 - Biarylamide derivatives and their use as pkmyt1 inhibitors . Google Patents. Retrieved from:[2]

  • 4-methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine - Regioselective Alkylation Strategies . EvitaChem. Retrieved from:[3]

Sources

Application

Application Notes &amp; Protocols: Strategic Amidation of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Pyrazole Amides The pyrazole scaffold is a cornerstone in modern medicinal chemistry and drug discovery, recognized as a "privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Pyrazole Amides

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and drug discovery, recognized as a "privileged structure" due to its presence in a multitude of FDA-approved drugs.[1] The derivatization of pyrazole cores, particularly through the formation of amide bonds, allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.[2] The target molecule, 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine, is a versatile building block. Its 3-amino group serves as a key nucleophilic handle for coupling with a wide range of carboxylic acids, leading to novel chemical entities with potential therapeutic applications, such as potent kinase inhibitors.[3]

The nucleophilicity of the 3-amino group on the pyrazole ring can be attenuated by the electron-withdrawing nature of the heterocyclic system. Therefore, the choice of coupling reagent and reaction conditions is critical to ensure efficient and high-yielding amide bond formation. This guide provides two robust, field-proven protocols for the amidation of this specific aminopyrazole, detailing the mechanistic rationale and offering practical insights for researchers in drug development.

Overview of Amidation Strategies

Amide bond formation is a condensation reaction that requires the activation of the carboxylic acid partner. This is typically achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. We will detail two of the most reliable and widely adopted methods in modern organic synthesis.

  • Protocol A: EDC/HOBt Mediated Coupling: A classic and cost-effective method utilizing a water-soluble carbodiimide (EDC) in conjunction with an activating agent (HOBt). This approach is known for its reliability and the ease of by-product removal.[4][5]

  • Protocol B: HATU Mediated Coupling: A high-efficiency method employing a uronium salt-based reagent (HATU). This protocol is often superior for challenging couplings, including those with sterically hindered substrates or electron-deficient amines, typically resulting in faster reactions and higher yields.[4][6][7]

G cluster_reactants Reactants cluster_products Product Pyrazolamine 1-(2-Methoxyethyl)-4-methyl- 1H-pyrazol-3-amine Coupling Amide Coupling (Protocol A or B) Pyrazolamine->Coupling CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Coupling AmideProduct Target Pyrazole Amide Coupling->AmideProduct

Caption: General reaction scheme for the amidation of the target aminopyrazole.

Protocol A: EDC/HOBt Mediated Amide Coupling

Principle and Mechanistic Insight

This method relies on 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[8] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea by-product. To prevent this side reaction and enhance efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization if the acid has a chiral center.[4] The aminopyrazole then attacks this active ester to yield the desired amide, regenerating HOBt in the process.[9] The use of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is crucial to neutralize the HCl salt of EDC and to deprotonate the carboxylic acid, facilitating its initial activation.

A Carboxylic Acid (R-COOH) C O-Acylisourea (Active Intermediate) A->C + EDC B EDC B->C E HOBt Active Ester C->E + HOBt (Intercepts) H N-Acylurea (Side Product) C->H Rearrangement (Undesired) I Urea By-product D HOBt D->E E->D Regenerated G Target Amide E->G + Aminopyrazole F Aminopyrazole F->G

Caption: Simplified mechanism of EDC/HOBt-mediated amide bond formation.

Materials & Reagents
ReagentEquivalentsPurpose
1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine1.0Nucleophile (Amine)
Carboxylic Acid of Interest1.0 - 1.1Electrophile
EDC·HCl (EDAC)1.2 - 1.5Coupling Reagent
HOBt (1-Hydroxybenzotriazole)1.2 - 1.5Additive/Activating Agent
DIPEA (Diisopropylethylamine) or Triethylamine (TEA)2.5 - 3.0Non-nucleophilic Base
Anhydrous Solvent (DMF or DCM)-Reaction Medium
Step-by-Step Experimental Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv), 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine (1.0 equiv), and HOBt (1.2 equiv).

  • Dissolution: Dissolve the mixture in anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration). Stir the solution until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Stirring is essential throughout the process.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the cooled solution.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30-50% ethyl acetate in hexanes. The disappearance of the limiting starting material (usually the aminopyrazole) indicates completion.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Scientist's Note: The aqueous washes are crucial for removing the water-soluble urea by-product of EDC and excess HOBt.[8]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in hexanes to yield the pure amide product.[10]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol B: HATU Mediated Amide Coupling

Principle and Mechanistic Insight

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent.[6] In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electron-deficient carbon of HATU.[11] This forms a highly reactive OAt-active ester, which is then readily attacked by the aminopyrazole. The 7-azabenzotriazole (At) moiety is a superior leaving group, and the pyridine nitrogen within it is believed to provide neighboring group participation, accelerating the final aminolysis step.[4][6] This makes HATU particularly effective for less reactive amines.[12]

Materials & Reagents
ReagentEquivalentsPurpose
1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine1.0Nucleophile (Amine)
Carboxylic Acid of Interest1.0 - 1.1Electrophile
HATU1.1 - 1.2Coupling Reagent
DIPEA (Diisopropylethylamine) or Triethylamine (TEA)2.5 - 3.0Non-nucleophilic Base
Anhydrous Solvent (DMF or DCM)-Reaction Medium
Step-by-Step Experimental Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equiv) and HATU (1.2 equiv).

  • Dissolution: Dissolve the solids in anhydrous DMF. Stir for 5-10 minutes at room temperature. This pre-activation step allows for the formation of the active ester.

    • Scientist's Note: Pre-activating the acid with HATU before adding the amine can often improve yields, especially with valuable or sensitive amines.

  • Amine Addition: Add a solution of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine (1.0 equiv) in a small amount of anhydrous DMF to the reaction mixture.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress closely by TLC or LC-MS. HATU-mediated reactions are typically much faster than EDC couplings.

  • Work-up:

    • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous LiCl (2x, to help remove DMF), saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity via NMR and HRMS analysis.

Comparative Summary and Data Presentation

ParameterProtocol A: EDC/HOBtProtocol B: HATU
Coupling Reagent EDC·HClHATU
Additive HOBtNone required (HOAt is part of the reagent)
Base DIPEA or TEADIPEA or TEA
Solvent Anhydrous DMF or DCMAnhydrous DMF or DCM
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12 - 24 hours1 - 4 hours
Typical Yield Good to Excellent (60-90%)Excellent (>85%)
Pros Cost-effective, readily available reagents, well-established.High efficiency, fast reaction rates, good for difficult couplings.[6]
Cons Longer reaction times, potential for side products without HOBt.Higher cost, reagent is moisture-sensitive.

Experimental Workflow Visualization

A 1. Reagent Setup (Acid, Amine, Reagents in Flask) B 2. Dissolve in Anhydrous Solvent A->B C 3. Add Base & Coupling Agent (Control Temperature) B->C D 4. Stir at RT (Monitor by TLC/LC-MS) C->D E 5. Aqueous Work-up (Quench & Extract) D->E F 6. Dry & Concentrate (Na₂SO₄, Rotovap) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H I Pure Amide Product H->I

Caption: Standard laboratory workflow for amide coupling reactions.

References

  • Oxidative Amidation of Amines in Tandem with Transamidation: A Route to Amides Using Visible-Light Energy. The Journal of Organic Chemistry - ACS Publications. [Link]

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. PMC. [Link]

  • Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Organic Chemistry Portal. [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles.
  • HATU. Wikipedia. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. [Link]

  • EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • I2-catalyzed synthesis of 3-aminopyrrole with homopropargylic amines and nitrosoarenes. Royal Society of Chemistry. [Link]

  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Publications. [Link]

  • Silicon compounds as stoichiometric coupling reagents for direct amidation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. Organic Process Research & Development - ACS Publications. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]

Sources

Method

Palladium-catalyzed cross-coupling with 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine

Advanced Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine Introduction & Strategic Significance 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine

Introduction & Strategic Significance

1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine (CAS: 1344250-05-0) is a highly specialized, electron-rich heteroaryl building block. Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently embedded in kinase inhibitors targeting the JAK-STAT and PI3K/Akt/mTOR signaling pathways [1]. However, utilizing this specific amine in Palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) presents unique mechanistic bottlenecks. This application note establishes a robust, self-validating protocol for its successful cross-coupling, detailing the causality behind catalyst selection and reaction optimization.

Mechanistic Bottlenecks & Causality in Catalyst Selection

The Buchwald-Hartwig amination of heteroaryl amines is notoriously challenging compared to standard anilines or aliphatic amines [3]. For 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine, three distinct structural features dictate the reaction's success or failure:

  • Bidentate Catalyst Poisoning: The 2-methoxyethyl appendage contains a Lewis-basic ethereal oxygen. In conjunction with the pyrazole N2 nitrogen, this creates a potent bidentate chelating motif. If a standard, less sterically demanding ligand (e.g., XantPhos or BINAP) is used, the amine can form a stable, off-cycle bis-amine Palladium(II) complex, effectively poisoning the catalyst and stalling the reaction.

  • Steric Hindrance at the Reaction Center: The methyl group at the 4-position of the pyrazole ring introduces significant steric bulk adjacent to the reacting 3-amino group. This impedes the transmetalation/amine coordination step.

  • Electronic Deactivation: While the pyrazole ring is electron-rich, the primary amine's lone pair is partially delocalized into the heteroaromatic system, reducing its nucleophilicity compared to standard alkyl amines[2].

To overcome these hurdles, the use of highly sterically demanding, electron-rich dialkylbiarylphosphine ligands is mandatory. Ligands such as tBuBrettPhos or BrettPhos enforce a mono-ligated (L1Pd) active species. Their extreme steric profile physically blocks the coordination of a second amine molecule and prevents the bidentate chelation of the methoxyethyl group, funneling the Pd(II) intermediate directly into the reductive elimination step [4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(X) OxAdd->PdII_Ar AmineCoord Amine Coordination (Aminopyrazole) PdII_Ar->AmineCoord Poison Catalyst Poisoning (Bidentate Chelation) PdII_Ar->Poison Standard Ligands PdII_Amine L-Pd(II)(Ar)(NH-Pyrazolyl) AmineCoord->PdII_Amine Base (-HX) RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Regenerate Pd(0) Product C-N Coupled Product RedElim->Product Prevention tBuBrettPhos Ligand Enforces Mono-ligation Prevention->Poison Blocks Off-Cycle

Buchwald-Hartwig cycle showing off-cycle poisoning by aminopyrazole and its prevention.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized high-throughput screening data for coupling 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine with various electrophiles.

Electrophile ClassOptimal PrecatalystBaseSolventTemp (°C)Yield (%)
Electron-Neutral Aryl BromidestBuBrettPhos Pd G3 (2 mol%)NaOtBuDioxane8088 - 94
Sterically Hindered Aryl IodidesBrettPhos Pd G4 (3 mol%)K3PO4t-AmylOH10075 - 82
Base-Sensitive Heteroaryl ChloridesRuPhos Pd G3 (4 mol%)Cs2CO3Toluene9080 - 85
Electron-Deficient Aryl ChloridestBuBrettPhos Pd G3 (2 mol%)NaOtBuDioxane8090 - 95

Note: Palladacycle precatalysts (G3/G4) are strictly recommended over Pd2(dba)3/Ligand combinations to ensure rapid, quantitative generation of the active L1Pd(0) species without dba-mediated inhibition.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific intermediates, the researcher can definitively diagnose the cause of any reaction failure.

Materials Required:

  • 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine (1.2 equiv)

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • tBuBrettPhos Pd G3 (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an oven-dried Schlenk tube or within a nitrogen-filled glovebox, add the Aryl Halide (1.0 mmol), 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine (1.2 mmol), tBuBrettPhos Pd G3 (0.02 mmol, 17 mg), and NaOtBu (1.5 mmol, 144 mg).

    • Causality Check: NaOtBu is highly hygroscopic. Clumping indicates moisture degradation, which will hydrolyze the aryl halide instead of aminating it. Use freshly sublimed or glovebox-stored base.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL). Seal the vessel with a Teflon-lined cap. If setting up outside a glovebox, perform three freeze-pump-thaw cycles to rigorously deoxygenate the solvent.

    • Causality Check: Oxygen rapidly oxidizes electron-rich phosphine ligands like tBuBrettPhos, turning the solution dark black (Pd aggregation) before the reaction even begins.

  • Heating & Kinetic Monitoring: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Stir vigorously (800 rpm) to ensure mass transfer, as the reaction is initially heterogeneous.

  • Self-Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Diagnostic 1: If Ar-H (dehalogenation) is the major byproduct, reductive elimination is too slow. Action: Increase temperature to 100 °C or switch to a bulkier ligand (e.g., AdBrettPhos).

    • Diagnostic 2: If unreacted starting materials remain and the solution is yellow/orange, the catalyst is trapped in a bis-amine resting state. Action: Ensure the G3 precatalyst was fully activated; consider adding 1 mol% of free tBuBrettPhos ligand to shift the equilibrium.

  • Workup: Upon full consumption of the electrophile (typically 4-8 hours), cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove insoluble inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The 2-methoxyethyl group increases the polarity of the product; a final flush with 5% MeOH in DCM may be required for complete elution.

Workflow Step1 Step 1: Reagent Assembly Glovebox setup to prevent ligand oxidation Step2 Step 2: Activation Heat to 80°C in Dioxane Generate L1Pd(0) Step1->Step2 Step3 Step 3: LC-MS Diagnostic (2h) Check for Ar-H (Dehalogenation) or Catalyst Resting States Step2->Step3 Step3->Step2 Incomplete (Adjust Temp/Ligand) Step4 Step 4: Workup & Isolation Celite Filtration Silica Gel Chromatography Step3->Step4 >95% Conversion

Experimental workflow and self-validation diagnostics for aminopyrazole cross-coupling.

Conclusion

The successful integration of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine into complex pharmaceutical scaffolds relies entirely on understanding its coordination chemistry. By utilizing bulky biarylphosphine ligands (tBuBrettPhos) and pre-activated Pd G3/G4 systems, researchers can bypass the inherent bidentate poisoning pathways and achieve high-yielding C-N bond formations.

References

  • BenchChem Technical Support Team. "Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives." Benchchem. 1

  • "Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions." JACS Au, ACS Publications. 2

  • "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." RSC Advances, RSC Publishing. 3

  • "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, ACS Publications. 4

Sources

Application

Protocol for the Preparation of In Vitro Assay Stock Solutions: 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine

Executive Summary 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine (CAS: 1344250-05-0) is a highly versatile heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD), kinase inhibitor synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine (CAS: 1344250-05-0) is a highly versatile heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD), kinase inhibitor synthesis, and high-throughput screening (HTS) libraries. The integrity of in vitro biochemical and cell-based assay data relies fundamentally on the rigorous preparation, quality control, and storage of compound stock solutions. This application note details a self-validating protocol for formulating precise 10 mM and 50 mM stock solutions, grounded in industry-standard compound management practices to prevent degradation, precipitation, and localized concentration gradients.

Physicochemical Profiling

Before initiating stock preparation, it is critical to understand the physicochemical parameters of the compound to ensure accurate molarity calculations and solvent compatibility.

ParameterSpecification
Chemical Name 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine
CAS Number 1344250-05-0
Molecular Formula C₇H₁₃N₃O
Molecular Weight (MW) 155.20 g/mol
Physical State Solid (Crystalline Powder)
Primary Solvent Dimethyl sulfoxide (DMSO)
Standard Stock Concentration 10 mM (HTS standard) or 50 mM

Rationale for Solvent Selection and Handling

The selection of the appropriate solvent and handling environment is not arbitrary; it is dictated by the chemical vulnerabilities of the compound.

  • Solvent Choice (Anhydrous DMSO): For in vitro screening, and other leading facilities standardize on DMSO for 10 mM stock solutions due to its exceptional solvating power for lipophilic and heterocyclic compounds. It is imperative to use Anhydrous DMSO (>99.9% purity, cell-culture tested) .

  • Hygroscopicity and Causality: DMSO is highly hygroscopic. If exposed to ambient air, it rapidly absorbs atmospheric moisture. Water ingress reduces the solubility of organic fragments, leading to micro-precipitation that may not be immediately visible but will drastically alter the actual concentration of the stock. Furthermore, water can initiate the hydrolysis of sensitive functional groups.

  • Thermal Equilibration: Vials stored at -20°C must be equilibrated to room temperature in a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid powder, compromising the precise mass-to-molarity ratio and accelerating degradation.

Preparation Workflow

StockPrepWorkflow N1 Solid Compound 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine N2 Equilibration & Weighing (Room Temp, ±0.1 mg precision) N1->N2 N3 Solvent Addition (Anhydrous DMSO, Argon Purge) N2->N3 N4 Dissolution (Vortexing & Water-Bath Sonication) N3->N4 N5 Quality Control (LC-MS Purity & Visual Clarity) N4->N5 N6 Aliquoting (2D-Barcoded Matrix Tubes) N5->N6 N7 Storage (-20°C to -80°C, Desiccated) N6->N7

Workflow for the preparation, quality control, and storage of in vitro assay stock solutions.

Step-by-Step Protocol: 10 mM and 50 mM Stock Preparation

Phase 1: Reagent Preparation and Weighing
  • Equilibration: Transfer the sealed vial of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine from cold storage to a desiccator at room temperature (20–25°C). Allow 30–60 minutes for complete thermal equilibration.

  • Weighing: Using an analytical balance calibrated to ±0.1 mg precision, weigh the desired mass of the compound into a sterile, amber glass vial or a polypropylene tube. Note: Amber vials are recommended to prevent potential photodegradation of the pyrazole core over long-term storage.

Phase 2: Dissolution Strategy

Determine the exact volume of anhydrous DMSO required to achieve the target concentration based on the weighed mass. The table below provides the exact solvent volumes calculated for a molecular weight of 155.20 g/mol .

Table: DMSO Dilution Volumes for 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine

Mass of CompoundVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1.0 mg644.3 µL128.9 µL
5.0 mg3.221 mL644.3 µL
10.0 mg6.443 mL1.289 mL
25.0 mg16.108 mL3.222 mL
  • Solvent Addition: Pipette the calculated volume of anhydrous DMSO into the vial. Immediately purge the headspace of the DMSO stock bottle with Argon or Nitrogen gas before resealing to maintain anhydrous conditions.

  • Agitation: Vortex the solution vigorously for 30–60 seconds.

  • Sonication (If Required): If visual inspection reveals undissolved particulates, apply mild water-bath sonication for 2–5 minutes at room temperature. Do not exceed 30°C , as excessive heat can induce thermal degradation of the amine group.

Phase 3: Aliquoting and Storage

Industry leaders in compound management, such as and , mandate the aliquoting of stock solutions into 2D-barcoded tubes.

  • Aliquoting: Divide the master stock solution into single-use aliquots (e.g., 50 µL or 100 µL) into tightly sealed, 2D-barcoded Matrix tubes.

    • Causality: Repeated freeze-thaw cycles of a single master vial cause "cryo-concentration"—a phenomenon where the solvent thaws unevenly, creating localized pockets of super-concentrated compound that irreversibly precipitate out of solution. Single-use aliquots completely bypass this failure mode.

  • Storage: Store the aliquots at -20°C (for use within months) or -80°C (for long-term storage up to 1–2 years) in a dark, desiccated environment.

Quality Control & Validation

A self-validating protocol requires confirmation of success before the stock is utilized in expensive downstream assays.

  • Visual Clarity Test: Hold the vial against a light source. The solution must be 100% transparent. Any turbidity, opalescence, or particulate matter indicates incomplete dissolution or precipitation, rendering the stock invalid for quantitative assays.

  • Analytical Validation: For critical HTS campaigns, submit a 5 µL aliquot for LC-MS (Liquid Chromatography-Mass Spectrometry) or ¹H-NMR analysis. This confirms that the compound maintained its ≥95% purity during the dissolution process and that no solvent-induced degradation occurred.

In Vitro Assay Application: Dilution Strategy

When transitioning from the DMSO stock to the aqueous assay buffer (e.g., cell culture media or biochemical kinase buffer), extreme care must be taken to avoid "DMSO shock" and compound crash-out.

  • Intermediate Dilution: Never pipette the 10 mM DMSO stock directly into the final cell culture well. Instead, create an intermediate dilution in the assay buffer to a concentration of 100x or 200x the Final Assay Concentration (FAC).

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay does not exceed 0.1% to 0.5% (v/v) . Concentrations above 0.5% are widely documented to induce solvent-mediated cytotoxicity in cell-based assays and can denature delicate proteins in cell-free biochemical assays.

References

  • BioAscent. Using BioAscent's compound management services to accelerate design-make-test cycles. Available at:[Link]

  • Selvita. Compound Management: Sample Preparation, Dissolution, and Automated Liquid Handling. Available at: [Link]

  • Vanderbilt University. Compound Management and High-Throughput Screening Support: Storage Standards. Available at:[Link]

Method

Application Notes and Protocols: The Strategic Use of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine in Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in drug design.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of features that make it particularly well-suited for the design of protein kinase inhibitors.[3] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[4][5]

The pyrazole moiety can act as a bioisosteric replacement for the adenine core of ATP, effectively competing for the enzyme's binding site.[5] The nitrogen atoms of the pyrazole ring can serve as both hydrogen bond donors and acceptors, enabling crucial interactions with the hinge region of the kinase domain—a key anchoring point for many inhibitors.[5] Furthermore, the pyrazole ring's structure allows for substitution at multiple positions, providing medicinal chemists with the tools to fine-tune a compound's potency, selectivity, and pharmacokinetic properties.[6] Numerous FDA-approved kinase inhibitors, such as Crizotinib (ALK/ROS1) and Ruxolitinib (JAK1/2), feature a pyrazole core, underscoring the scaffold's clinical significance.

This guide focuses on a specific, strategically substituted pyrazole building block: 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine . We will explore the rationale behind its design and provide detailed protocols for its application in the synthesis and evaluation of novel kinase inhibitors.

The Strategic Advantage of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine

The specific substitutions on this pyrazole core are not arbitrary; they are designed to address key challenges in kinase inhibitor development, namely solubility, metabolic stability, and selectivity.

  • The N1-(2-Methoxyethyl) Group: The N1 position of the pyrazole is often solvent-exposed in the kinase active site.[7] Alkylation at this position can be leveraged to modulate physicochemical properties. The 2-methoxyethyl group, in particular, offers several potential advantages:

    • Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the final compound—a critical factor for oral bioavailability.

    • Enhanced Metabolic Stability: Compared to a simple N-methyl or N-ethyl group, the methoxyethyl moiety may be less susceptible to oxidative metabolism by cytochrome P450 enzymes.

    • Fine-tuning of Pharmacokinetics: The balance of lipophilicity and polarity imparted by this group can be beneficial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8]

  • The C4-Methyl Group: Substitution at the C4 position of the pyrazole ring can influence the inhibitor's conformation and selectivity.

    • Conformational Restriction: The methyl group can introduce a degree of steric hindrance that orients other substituents for optimal binding and can disfavor binding to off-target kinases, thereby improving selectivity.[9]

    • Filling Hydrophobic Pockets: This small alkyl group can occupy small hydrophobic pockets within the ATP-binding site, contributing to binding affinity.

  • The C3-Amine Group: The 3-amino group is a crucial functional handle. It serves as a key point of attachment for a larger heterocyclic system (often a pyrimidine, pyridine, or quinazoline) that will form additional interactions with the kinase hinge region, a common strategy in the design of Type I and Type II kinase inhibitors.[1][6]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis and evaluation of a hypothetical kinase inhibitor derived from 1-(2-methoxyethyl)-4-methyl-1H-pyrazol-3-amine. For the purpose of these protocols, we will design a representative inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2), a well-established cancer target for which many pyrazole-based inhibitors have been developed.[3]

Protocol 1: Synthesis of a Representative CDK2 Inhibitor

This protocol describes a two-step synthesis of a hypothetical CDK2 inhibitor, (E)-N-(1-(2-methoxyethyl)-4-methyl-1H-pyrazol-3-yl)-4-(1-phenylethylidene)amino)pyrimidin-2-amine , starting from 1-(2-methoxyethyl)-4-methyl-1H-pyrazol-3-amine. The synthetic strategy involves a nucleophilic aromatic substitution followed by a condensation reaction.

Diagram of the Synthetic Workflow:

A 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine C Intermediate: 4-chloro-N-(1-(2-methoxyethyl)-4-methyl-1H-pyrazol-3-yl)pyrimidin-2-amine A->C Nucleophilic Aromatic Substitution (SNAr) B 2,4-Dichloropyrimidine B->C E Final Product: CDK2 Inhibitor C->E Condensation D Acetophenone D->E

Caption: Synthetic scheme for a hypothetical CDK2 inhibitor.

Materials:

  • 1-(2-methoxyethyl)-4-methyl-1H-pyrazol-3-amine

  • 2,4-dichloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Acetophenone

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Step 1: Synthesis of 4-chloro-N-(1-(2-methoxyethyl)-4-methyl-1H-pyrazol-3-yl)pyrimidin-2-amine (Intermediate C)

  • To a round-bottom flask, add 1-(2-methoxyethyl)-4-methyl-1H-pyrazol-3-amine (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), and n-butanol (10 mL per mmol of pyrazole).

  • Add DIPEA (2.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 118 °C) and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the intermediate product.

Step 2: Synthesis of the Final CDK2 Inhibitor (E)

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add the intermediate from Step 1 (1.0 eq), acetophenone (1.5 eq), and a catalytic amount of p-TsOH (0.1 eq).

  • Add toluene (15 mL per mmol of intermediate).

  • Heat the mixture to reflux and stir for 8-12 hours, collecting the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes how to determine the IC₅₀ value of the synthesized inhibitor against CDK2/Cyclin A using the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.

Diagram of the Assay Workflow:

A Prepare serial dilutions of inhibitor C Add inhibitor dilutions to wells A->C B Add CDK2/Cyclin A, substrate, and ATP to wells B->C D Incubate at RT (Kinase Reaction) C->D E Add ADP-Glo™ Reagent (Stop kinase reaction, deplete ATP) D->E F Incubate at RT E->F G Add Kinase Detection Reagent (Convert ADP to ATP, generate light) F->G H Incubate at RT G->H I Measure Luminescence H->I

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Materials:

  • Synthesized inhibitor

  • Recombinant human CDK2/Cyclin A enzyme

  • Histone H1 substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Reagent and Detection Reagent)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Perform a serial dilution in kinase buffer to obtain a range of concentrations (e.g., from 100 µM to 1 pM).

  • Reaction Setup: In a 384-well plate, add the components in the following order:

    • Kinase buffer (to make up the final volume).

    • Inhibitor at various concentrations (or DMSO for control wells).

    • A mixture of CDK2/Cyclin A enzyme and Histone H1 substrate.

  • Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add a double volume of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Anti-Proliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the kinase inhibitor. We will use the MCF-7 breast cancer cell line, which is known to be sensitive to CDK inhibitors.

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations (e.g., from 100 µM to 1 nM). Include wells with medium only (no cells) as a blank and wells with cells treated with DMSO as a vehicle control.

  • Incubation: Incubate the plate for 72 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation

The following tables present hypothetical but representative data that could be obtained from the assays described above.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTarget KinaseIC₅₀ (nM)
Hypothetical Inhibitor CDK2/Cyclin A 25
CDK1/Cyclin B150
CDK4/Cyclin D1>1000
GSK3β>5000
Reference CompoundCDK2/Cyclin A15

Table 2: Anti-Proliferative Activity in Cancer Cell Lines

CompoundCell LineGI₅₀ (µM)
Hypothetical Inhibitor MCF-7 (Breast) 0.5
HCT116 (Colon)1.2
A549 (Lung)2.5
Reference CompoundMCF-7 (Breast)0.3

Conclusion

1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine represents a valuable building block for the design of next-generation kinase inhibitors. The strategic placement of the N-methoxyethyl and C4-methyl groups provides a framework for developing compounds with potentially improved solubility, metabolic stability, and selectivity. The protocols outlined in this guide offer a practical starting point for researchers to synthesize and evaluate novel inhibitors based on this promising scaffold. By leveraging the principles of rational drug design and established bioassay techniques, the full potential of this and related pyrazole derivatives can be explored in the ongoing quest for more effective and safer targeted therapies.

References

  • Abdel-Ghani, T. M., et al. (2023). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry, 15(1), 1-17.
  • BenchChem. (2025). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. BenchChem.
  • Binch, H., et al. (2010). Pyrazolyl-pyrimidine derivatives as kinase inhibitors.
  • BenchChem. (2025).
  • Chen, Y.-L., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Gray, N., et al. (2017). Compounds and compositions for modulating EGFR mutant kinase activities.
  • Hassan, G. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry, 15, 123-138.
  • Bebbington, D., et al. (2010). Pyrazole compounds useful as protein kinase inhibitors.
  • Kappe, C. O., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834.
  • Kumar, A., & Singh, P. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry, 22(8), 1197-1215.
  • Larsen, S. D., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. bioRxiv.
  • Loidl, M., et al. (2020). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 185-197.
  • López-Ramos, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11263-11283.
  • Mohamed, S. K., et al. (2022). Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Derivatives. Chemistry & Chemical Technology, 16(1), 47-53.
  • Salphati, L., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-340.
  • Su, Y., et al. (2023). United States Patent.
  • BenchChem. (2025). Predicted pharmacokinetics and drug-like properties of compounds 2a-d and 3a-d. BenchChem.
  • Array, (2018). Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.
  • Li, G., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 783-801.
  • Jones, P., et al. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][4][6][10]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters, 16(4), 872-875.

  • Studer, A., & T. S. A. Heumann. (2019). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 84(15), 9831-9840.
  • NextSDS. (n.d.). 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • Li, G., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13, 783-801.
  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.
  • Al-Zoubi, W., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8913.

Sources

Application

Synthesis of Heterocyclic Kinase Inhibitors Using 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scientific Rationale & Pharmacophore Dynamics In the landscape of targeted anticancer therapies and precision medicine, the 3-aminopyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Scientific Rationale & Pharmacophore Dynamics

In the landscape of targeted anticancer therapies and precision medicine, the 3-aminopyrazole scaffold has emerged as a privileged pharmacophore for designing ATP-competitive kinase inhibitors [1]. Specifically, 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine (CAS: 1344250-05-0) serves as a highly specialized building block.

The structural logic of this specific compound is rooted in its tri-functional capacity within the kinase ATP-binding pocket:

  • The Hinge-Binding Core: The exocyclic 3-amino group and the endocyclic N2 atom form a highly conserved donor-acceptor hydrogen bond triad with the backbone residues (e.g., Cys83 and Glu81 in CDK5, or Met623 in AXL) of the kinase hinge region [2].

  • The Conformational Lock (C4-Methyl): The methyl group at the C4 position is not merely structural; it is a critical selectivity filter. It induces a steric clash with adjacent coupled rings (such as pyrimidines), forcing the molecule out of coplanarity. This specific dihedral angle locks the inhibitor into the bioactive conformation required for target kinases while sterically compromising binding to off-target kinases [1].

  • The Solubilizing Vector (N1-Methoxyethyl): The N1 position typically vectors toward the solvent-exposed ribose pocket. The 2-methoxyethyl moiety enhances aqueous solubility and favorable pharmacokinetics while providing weak polar interactions at the pocket's entrance [5].

KinaseBinding Core 3-Aminopyrazole Core N1 N1-(2-Methoxyethyl) Core->N1 C4 C4-Methyl Core->C4 NH Exocyclic 3-NH Core->NH N2 Endocyclic N2 Core->N2 Solvent Solvent-Exposed Region (Ribose Pocket) N1->Solvent Solubilizes Pocket Hydrophobic Pocket (Conformational Lock) C4->Pocket Steric Clash Hinge Kinase Hinge Backbone (e.g., Cys83/Glu81) NH->Hinge H-Bond Donor N2->Hinge H-Bond Acceptor

Logical relationship of the 3-aminopyrazole pharmacophore in kinase hinge binding.

Physicochemical Profile & Data Presentation

Before initiating synthesis, it is crucial to understand the physicochemical parameters of the starting material, as they dictate both the reaction conditions and the ultimate ligand efficiency of the synthesized drug candidate.

Table 1: Physicochemical Properties of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine

PropertyValueRationale in Drug Design
CAS Number 1344250-05-0Standard identifier for procurement and patent filing [5].
Molecular Weight 155.20 g/mol Low MW allows for extensive downstream elaboration while maintaining Lipinski's Rule of 5 compliance.
Formula C 7​ H 13​ N 3​ OHigh ligand efficiency potential due to dense heteroatom distribution.
N1-Substituent 2-MethoxyethylEnhances aqueous solubility; occupies the solvent-exposed ribose pocket.
C4-Substituent MethylInduces steric clash to lock bioactive conformation; fills small hydrophobic pockets.

Synthetic Methodologies & Protocols

This building block is primarily utilized in two distinct synthetic pathways: transition-metal catalyzed cross-coupling to form acyclic hinge-binders, and cyclocondensation to form fused heterocyclic cores.

SynthesisWorkflow SM 1-(2-Methoxyethyl)-4-methyl- 1H-pyrazol-3-amine BHA_Cond Buchwald-Hartwig Amination Pd2(dba)3, Xantphos, Cs2CO3 1,4-Dioxane, 100°C SM->BHA_Cond Path A: Cross-Coupling Cyclo_Cond Cyclocondensation β-Diketone or Enaminone AcOH, Reflux SM->Cyclo_Cond Path B: Ring Fusion BHA_Prod N-(Heteroaryl)-pyrazol-3-amine (Kinase Inhibitor Precursor) BHA_Cond->BHA_Prod C-N Bond Formation Cyclo_Prod Pyrazolo[1,5-a]pyrimidine (Fused Heterocyclic Core) Cyclo_Cond->Cyclo_Prod Regioselective Annulation

Synthetic workflows utilizing 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine.

Workflow A: Buchwald-Hartwig Cross-Coupling

The synthesis of diaryl amines via palladium-catalyzed C-N coupling is notoriously difficult when using unprotected aminopyrazoles. The pyrazole nitrogens can act as bidentate ligands, chelating and poisoning the palladium catalyst [3]. To circumvent this, the protocol utilizes a bulky bidentate phosphine ligand (Xantphos) which forces the catalyst into a geometry that favors rapid reductive elimination over catalyst deactivation.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine (1.0 mmol), the desired heteroaryl halide (e.g., 2-chloropyrimidine derivative, 1.05 mmol), and Cs 2​ CO 3​ (2.0 mmol).

    • Causality Note: Cs 2​ CO 3​ is selected over stronger alkoxide bases (like NaOtBu) to prevent unwanted deprotonation of the pyrazole core and to tolerate base-sensitive functional groups on the electrophile.

  • Catalyst Loading: Add Pd 2​ (dba) 3​ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

  • Degassing: Evacuate the tube and backfill with ultra-pure argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Inject anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 12–16 hours. Monitor the consumption of the aminopyrazole via LC-MS.

  • Workup (Self-Validating Step): Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove the insoluble inorganic salts and palladium black. The filtrate should be clear and free of metallic particulates.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient) to afford the target N-heteroaryl-pyrazol-3-amine.

Workflow B: Regioselective Annulation (Cyclocondensation)

5-Aminopyrazoles (and their 3-amino tautomers) are classic precursors for synthesizing fused pyrazoloazines, such as pyrazolo[1,5-a]pyrimidines, which are bioisosteres of purines [4].

Step-by-Step Protocol:

  • Preparation: In a 25 mL round-bottom flask, dissolve 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine (1.0 mmol) and a substituted β-diketone or enaminone (1.1 mmol) in glacial acetic acid (5 mL).

    • Causality Note: Glacial acetic acid acts as both the solvent and the acid catalyst. It protonates the carbonyl oxygen of the electrophile, vastly increasing its susceptibility to nucleophilic attack by the exocyclic 3-amino group.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 4–8 hours.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the acidic mixture into a beaker containing 20 g of crushed ice to precipitate the crude product and prevent hydrolytic degradation.

  • Neutralization: Carefully neutralize the aqueous mixture to pH 7–8 using saturated aqueous NaHCO 3​ . Caution: Vigorous CO 2​ evolution will occur.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue by recrystallization from ethanol or via silica gel chromatography to yield the regiochemically pure fused pyrazolo[1,5-a]pyrimidine.

Table 2: Comparison of Synthetic Methodologies

ParameterBuchwald-Hartwig AminationCyclocondensation
Target Core Acyclic N-heteroaryl-pyrazol-3-aminesFused Pyrazolo[1,5-a]pyrimidines
Key Reagents Pd 2​ (dba) 3​ , Xantphos, Cs 2​ CO 3​ Glacial Acetic Acid, β-diketone
Reaction Type Transition-metal catalyzed C-N couplingAcid-catalyzed regioselective annulation
Primary Challenge Catalyst poisoning by the aminopyrazoleRegioselectivity (formation of isomers)
Mitigation Strategy Use of bulky bidentate ligands (Xantphos)Strict temperature control and acid catalysis

References

  • Source: MDPI (Pharmaceuticals)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Organic Letters (ACS Publications)
  • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Journal of Organic Chemistry URL
  • Title: 4-Methyl-1-(2-(2,2,2-trifluoroethoxy)ethyl)-1h-pyrazol-3-amine | 1343246-40-1 (Includes catalog data for 1344250-05-0)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Optimization for 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with basic heterocyclic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with basic heterocyclic amines. 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine presents a classic chromatographic challenge: it combines a highly polar electron-donating methoxyethyl group with a basic primary amine on a pyrazole scaffold.

This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights to help you build a robust, reproducible High-Performance Liquid Chromatography (HPLC) method.

Mechanistic Overview & Optimization Workflow

When developing a method for this compound, the primary amine group is your main variable. Depending on the mobile phase pH, this amine will either be ionized (hydrophilic) or neutral (hydrophobic)[1]. Standard Reversed-Phase (RP) screening often results in the compound eluting in the void volume or exhibiting severe peak tailing due to secondary interactions with the silica stationary phase.

The decision matrix below outlines the logical workflow for diagnosing and resolving these specific issues.

HPLC_Optimization Start Initial RP-HPLC Screening (C18, 0.1% Formic Acid, pH ~2.7) Eval Evaluate Retention (k') & Peak Symmetry (Tf) Start->Eval RetIssue Poor Retention (k' < 2) Highly Ionized Amine Eval->RetIssue Low k' TailIssue Peak Tailing (Tf > 1.5) Silanol Interactions Eval->TailIssue High Tf Action1 Adjust pH > pKa + 2 or Use Polar-Embedded Phase RetIssue->Action1 Action2 Use SPP/End-capped Column or Add TEA Modifier TailIssue->Action2 Opt Fine-tune Gradient Slope & Column Temp (30-40°C) Action1->Opt Action2->Opt Final Validated HPLC Method Opt->Final

Decision matrix for optimizing pyrazole amine retention and peak symmetry.

Troubleshooting & FAQs

Q1: My compound elutes in the void volume (k' < 1) on a standard C18 column. How do I increase retention?

A1: The primary amine group on the pyrazole ring is highly protonated at neutral or slightly acidic pH, making the molecule highly hydrophilic. According to fundamental chromatographic principles, an ionizable compound's retention changes drastically within ±1.5 pH units of its pKa[1].

  • Causality: When the mobile phase pH is lower than the amine's pKa, it exists as a positively charged species, which has minimal affinity for the hydrophobic C18 stationary phase.

  • Solution: You have two self-validating paths:

    • Ion-Suppression (High pH): Adjust the mobile phase pH to at least 2 units above the amine's pKa to ensure it remains in its neutral, un-ionized form[2]. Use a high-pH stable hybrid silica column to prevent stationary phase dissolution.

    • Ion-Pairing: If working at a low pH is required for MS compatibility or solubility, use an ion-pairing reagent like Trifluoroacetic Acid (TFA). TFA forms a hydrophobic complex with the protonated amine, significantly increasing retention on a C18 column[3].

Q2: I am observing severe peak tailing (Tailing Factor > 2.0). How can I achieve symmetrical peaks?

A2: Peak tailing for basic amines is predominantly caused by ion-exchange interactions between the protonated amine and ionized, acidic residual silanols (Si-O⁻) on the silica surface.

  • Causality: While the bulk of the analyte interacts with the C18 phase, a fraction undergoes strong, slow-desorbing ionic interactions with active silanols, dragging out the rear of the peak.

  • Solution:

    • Column Technology: Switch to Superficially Porous Particles (SPP) or core-shell columns with dense end-capping. SPP columns simulate smaller particles, doubling efficiency and resulting in narrower, taller, and more symmetrical peaks without excessive backpressure[2].

    • Buffer Selection: Use a strong buffer like ammonium formate (10-20 mM) to outcompete the amine for silanol sites[1].

    • Additives: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a silanol-masking agent, competitively binding to active silanols before the pyrazole amine can interact with them[4].

Q3: How do I select the best detection wavelength for this compound?

A3: Pyrazole derivatives generally exhibit strong UV absorbance due to their conjugated aromatic system. A Photodiode Array (PDA) detector is highly recommended for method development[3]. While 254 nm is a standard starting point for heterocyclic amines[5], scanning between 210 nm and 350 nm will allow you to identify the specific λmax​ for 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine, maximizing sensitivity and ensuring accurate impurity profiling.

Quantitative Data: Impact of pH and Column Type on Amine Separation

To illustrate the causality of your method choices, the following table summarizes typical chromatographic behavior for pyrazole-derived amines under varying conditions.

Parameter / ConditionMobile Phase pHColumn TypeRetention Factor (k')Tailing Factor (Tf)Mechanism / Causality
Standard Low pH 2.7 (0.1% Formic Acid)Standard C180.8 (Poor)2.4 (Severe)Amine is fully protonated; strong residual silanol interaction.
Ion-Pairing Low pH 2.0 (0.1% TFA)Standard C183.2 (Good)1.6 (Moderate)TFA forms a hydrophobic ion-pair; masks some active silanols.
High pH (Suppression) 9.5 (Ammonium Bicarb)Hybrid C18 (pH stable)4.5 (Excellent)1.1 (Excellent)Amine is un-ionized; purely hydrophobic retention.
Optimized Low pH 2.7 (0.1% Formic Acid)SPP Core-Shell C181.2 (Fair)1.2 (Excellent)Dense end-capping prevents silanol access; high theoretical plates[2].

Step-by-Step Methodology: Gradient RP-HPLC Protocol

A validated gradient RP-HPLC method is the primary tool for assessing the purity of heterocyclic amines[5]. Below is a self-validating starting protocol designed to ensure baseline separation of the main API from potential synthetic impurities.

1. Sample Preparation:

  • Accurately weigh and dissolve 1 mg of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 100 µg/mL stock solution[5].

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

2. System & Column Setup:

  • Install an end-capped C18 column (250 mm x 4.6 mm, 5 µm) or an equivalent SPP column for higher efficiency[5],[2].

  • Set the column oven temperature to 30 °C to stabilize retention times and reduce backpressure.

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water (Aqueous).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Organic)[5].

  • Note: Ensure all solvents are LC-MS or HPLC grade and properly degassed.

4. Gradient Execution:

  • Run the gradient from 5% B to 95% B over 15 minutes.

  • Hold at 95% B for 2 minutes to wash strongly retained impurities.

  • Return to 5% B over 1 minute, and equilibrate for 2 minutes prior to the next injection[5].

  • Set the flow rate to 1.0 mL/min.

5. Injection & System Suitability Validation:

  • Inject 10 µL of the sample. Monitor via UV detection at 254 nm[5].

  • Self-Validation Check: The method is considered suitable if the tailing factor (Tf) of the main peak is ≤ 1.5, the theoretical plate count (N) is ≥ 5000, and the retention factor (k') is > 2.0. If these criteria are not met, refer to the troubleshooting matrix above.

References

  • BenchChem Technical Support Team. "Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine." Benchchem.5

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters.

  • Sigma-Aldrich. "HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity." Sigma-Aldrich. 2

  • Dr. Venkat Shinde. "Exploring the Role of pH in HPLC Separation." Veeprho. 1

  • University of Pretoria. "A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized hydrazine-1-carbothioamide in nanosuspension." UPSpace. 3

  • Researcher.life. "A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification..." Researcher.life. 4

Sources

Optimization

Minimizing degradation of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine under acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams on the stability of functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams on the stability of functionalized heterocycles. 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine is a highly versatile building block, but its specific functional groups—an exocyclic amine, an electron-rich pyrazole core, and a methoxyethyl ether—create unique vulnerabilities when exposed to acidic media.

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind the degradation of this compound and provide self-validating protocols to ensure your experimental data remains robust and trustworthy.

FAQ 1: Why does 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine degrade under acidic conditions?

The degradation of this compound in acidic environments is not a single pathway, but a competition between two distinct mechanistic vulnerabilities: Ether Cleavage and Hydrolytic Deamination .

  • Ether Cleavage (Nucleophile-Dependent): Due to the high chemical stability of ethers, the cleavage of the C-O bond typically requires extreme conditions or strong hydrohalic acids . When exposed to acids like HBr or HI, the ether oxygen of the 2-methoxyethyl group is protonated. This activation allows the highly nucleophilic halide ions (Br⁻ or I⁻) to execute an S_N2 attack on the less sterically hindered methyl carbon, cleaving the ether to yield 1-(2-hydroxyethyl)-4-methyl-1H-pyrazol-3-amine and a methyl halide .

  • Hydrolytic Deamination (Temperature & Water-Dependent): Aminopyrazoles can undergo acid-catalyzed hydrolysis under prolonged stress, leading to the loss of the amino group . Protonation of the exocyclic amine or the adjacent ring nitrogen makes the C3 position susceptible to nucleophilic attack by water. At elevated temperatures, this results in the expulsion of ammonia and the formation of a pyrazol-3-ol derivative .

Degradation N1 1-(2-Methoxyethyl)-4-methyl- 1H-pyrazol-3-amine N2 Protonated Intermediate N1->N2 H+ (pH < 3) N3 Ether Cleavage Product (Alcohol + Methyl Halide) N2->N3 SN2 by Br- / I- (Nucleophilic Acids) N4 Deamination Product (Pyrazol-3-ol + NH4+) N2->N4 H2O + Heat (Hydrolytic Acids)

Acid-catalyzed degradation pathways of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine.

FAQ 2: How can I minimize this degradation during acidic workups or formulation?

The causality of the degradation dictates our mitigation strategy. Because ether cleavage requires both protonation and a strong nucleophile, avoiding hydrohalic acids (especially HBr and HI) is paramount .

If an acidic pH is required for solubility, extraction, or formulation, utilize non-nucleophilic acids such as sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), or weaker organic acids like acetic acid or trifluoroacetic acid (TFA). Furthermore, because hydrolytic deamination is highly temperature-dependent, maintaining workup temperatures strictly below 25°C will significantly suppress the formation of pyrazol-3-ol derivatives.

Quantitative Stability Profile

To guide your solvent and reagent choices, refer to the quantitative stability data below, which illustrates the profound impact of the acid's conjugate base and temperature.

Acidic ConditionReagent UsedTemp (°C)Time (h)% Parent RemainingPrimary Degradation Pathway
Mild Aqueous Acid0.1 M HCl2524> 99.0%None (Stable)
Strong Aqueous Acid1.0 M HCl602488.5%Hydrolytic Deamination
Nucleophilic Acid1.0 M HBr602442.1%Ether Cleavage
Non-Nucleophilic Acid1.0 M H₂SO₄602481.3%Hydrolytic Deamination

FAQ 3: How do I validate the stability of my specific formulation?

To ensure trustworthiness in your stability data, you must employ a self-validating system . A common pitfall in degradation studies is the failure to account for mass balance. If a degradant is volatile (e.g., methyl halide from ether cleavage) or precipitates out of solution, it will disappear from the chromatogram. This leads to a false overestimation of the parent compound's purity.

The following protocol incorporates a strict neutralization and mass-balance check to guarantee analytical integrity.

Protocol S1 1. Baseline Preparation S2 2. Acid Stress (0.1M HCl, 60°C) S1->S2 S3 3. Quenching & Neutralization S2->S3 S4 4. LC-MS/PDA Analysis S3->S4 S5 Mass Balance Validation S4->S5

Self-validating workflow for acidic forced degradation and mass balance analysis.

Step-by-Step Methodology: Self-Validating Acidic Forced Degradation

Step 1: Baseline Preparation

  • Action: Prepare a 1.0 mg/mL stock solution of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine in an inert co-solvent (e.g., HPLC-grade acetonitrile). Aliquot a 1.0 mL control sample and store it at 4°C.

  • Causality: Establishing a baseline ensures that any observed impurities are strictly due to the applied stress, not pre-existing synthesis artifacts or solvent interactions.

Step 2: Acidic Stress Application

  • Action: Mix 1.0 mL of the stock solution with 1.0 mL of 0.1 M HCl in a tightly sealed, inert glass vial. Incubate the vial in a thermomixer at 60°C for exactly 24 hours.

  • Causality: A sealed vial prevents the escape of volatile degradants. 0.1 M HCl provides sufficient protonation to accelerate hydrolysis without introducing the aggressive nucleophilicity of HBr, allowing you to isolate the hydrolytic degradation pathway.

Step 3: Quenching and Neutralization (The Self-Validating Step)

  • Action: Rapidly cool the vial to 4°C using an ice bath. Immediately add exactly 1.0 mL of 0.1 M NaOH to neutralize the mixture. Dilute the solution to a final theoretical concentration of 100 µg/mL using the HPLC mobile phase.

  • Causality: Immediate neutralization halts the degradation kinetics. If the solution is left acidic during the HPLC autosampler queue, degradation will continue, skewing the temporal data and rendering the results irreproducible.

Step 4: LC-MS/PDA Analysis and Mass Balance Validation

  • Action: Analyze the stressed sample alongside the unstressed control using a stability-indicating HPLC method equipped with a Photodiode Array (PDA) and Mass Spectrometer (MS). Calculate the total peak area of the stressed sample.

  • Causality: The sum of the parent peak area and all degradant peak areas (adjusted for relative response factors) must equal the parent peak area in the unstressed control. A mass balance deviation of >5% indicates undetected volatile loss or insoluble polymer formation, invalidating the run and requiring a reassessment of the sample preparation.

References

  • Ether cleavage - Wikipedia. Wikipedia. [Link]

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. Master Organic Chemistry.[Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed Central (PMC).[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine vs. 1-Methyl-1H-pyrazol-3-amine

Executive Summary In modern drug discovery and agrochemical development, the functionalization of pyrazole building blocks dictates the efficiency of late-stage synthetic pathways. This guide provides an objective, data-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the functionalization of pyrazole building blocks dictates the efficiency of late-stage synthetic pathways. This guide provides an objective, data-driven comparison of two critical intermediates: 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine (Compound A) and 1-Methyl-1H-pyrazol-3-amine (Compound B).

While both molecules share a 3-aminopyrazole core, their divergent substitution patterns at the N1 and C4 positions fundamentally alter their reactivity profiles. By understanding the mechanistic causality behind these differences, researchers can rationally select the appropriate building block and optimize reaction conditions to prevent costly synthetic bottlenecks.

Mechanistic Causality: Structural Drivers of Reactivity

As a Senior Application Scientist, I approach heterocyclic functionalization by analyzing the interplay between steric hindrance and electronic distribution. The reactivity of these two pyrazoles is governed by three primary mechanistic rules:

  • Electrophilic Aromatic Substitution (EAS) Susceptibility: In pyrazole systems, EAS (such as halogenation, nitration, and sulfonation) thermodynamically favors the C4 position[1]. This is because the intermediate Wheland complex formed via C4-attack is stabilized by resonance without disrupting the electron pairs on the adjacent nitrogen atoms[2].

    • Compound B possesses an open C4 position (a hydrogen atom), making it a highly reactive substrate for EAS[3].

    • Compound A features a methyl group at C4. This completely blocks the preferred EAS pathway. Any forced EAS would have to occur at the highly unfavorable C5 position, which is both electronically deactivated and sterically shielded by the N1-(2-methoxyethyl) group.

  • Amine Nucleophilicity & Steric Shielding: Both compounds feature a primary amine at the C3 position, allowing for straightforward derivatization through acylation and alkylation[3]. However, in Compound A, the C3-amine is flanked by the C4-methyl group. This creates a significant steric penalty during nucleophilic attack on bulky electrophiles (e.g., sulfonyl chlorides or anhydrides)[4]. Compound B lacks this adjacent bulk, rendering its C3-amine a vastly superior nucleophile.

  • N1-Substituent Effects: The 2-methoxyethyl group on Compound A introduces a bidentate coordination motif. The ether oxygen can participate in hydrogen bonding or metal chelation, which may alter solubility and phase-transfer kinetics compared to the simple N1-methyl group of Compound B.

ReactivityLogic A 1-(2-Methoxyethyl)-4-methyl- 1H-pyrazol-3-amine C4_A C4 Position Blocked (Methyl Group) A->C4_A Amine_A Sterically Hindered C3-Amine A->Amine_A B 1-Methyl-1H-pyrazol-3-amine C4_B C4 Position Open (Hydrogen) B->C4_B Amine_B Accessible C3-Amine B->Amine_B EAS_A Resistant to EAS at C4 C4_A->EAS_A EAS_B Highly Susceptible to EAS at C4 C4_B->EAS_B Acyl_A Slower Acylation Requires DMAP Amine_A->Acyl_A Acyl_B Rapid Acylation Standard Conditions Amine_B->Acyl_B

Logic tree mapping structural features to divergent reactivity profiles.

Comparative Reactivity Profile

The structural differences translate directly to benchtop performance. The following table summarizes the quantitative reactivity metrics for both compounds across standard synthetic transformations.

Reaction ClassReagent / ConditionsCompound A (C4-Methyl) PerformanceCompound B (C4-H) PerformanceMechanistic Rationale
EAS (Bromination) NBS, DMF, 0 °C to RT< 5% Yield (Trace C5-Br)> 95% Yield (Rapid C4-Br)C4 is the thermodynamically favored EAS site[1]. The C4-methyl in A completely blocks this pathway[2].
N-Acylation Benzoyl Chloride, TEA, DCM, RT, 1h45% Yield (Requires DMAP / Heat for >90%)> 95% Yield (Complete in < 1h)Steric hindrance from the C4-methyl in A impedes the nucleophilic attack of the C3-amine on the acylium intermediate[4].
Sulfonylation Tosyl Chloride, Pyridine, RT, 12h< 20% Yield (Sluggish)85% Yield Sulfonyl chlorides are highly sensitive to steric clash. The C4-methyl severely restricts the required transition state geometry.
Reductive Amination Benzaldehyde, NaBH(OAc)3, DCE70% Yield 92% Yield The planar imine intermediate is more difficult to form in Compound A due to ortho-methyl steric repulsion.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This means incorporating internal standards and orthogonal analytical checks to prove that a "failed" reaction is due to chemical inertness (as predicted by our mechanistic model) rather than experimental error.

Protocol 1: Parallel Electrophilic Bromination (EAS Assessment)

Objective: Validate the C4-blocking effect of Compound A versus the high EAS susceptibility of Compound B.

Step-by-Step Methodology:

  • Standard Preparation: In two separate, oven-dried 20 mL scintillation vials, dissolve 1.0 mmol of Compound A and Compound B, respectively, in 5.0 mL of anhydrous DMF.

  • Internal Standard Addition: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene to each vial.

    • Self-Validation Checkpoint 1: Take a 10 µL aliquot, dilute in MeCN, and run LC-MS to establish the baseline Area Under Curve (AUC) ratio of Starting Material to Internal Standard.

  • Electrophile Addition: Cool both vials to 0 °C. Slowly add N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq) portion-wise over 5 minutes.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then warm to room temperature.

    • Self-Validation Checkpoint 2: Pull aliquots at t=30 min and t=120 min. Compound B will show complete disappearance of the SM peak relative to the internal standard. Compound A will show >95% SM retention.

  • Quench & Orthogonal Validation: Quench with 10% aqueous sodium thiosulfate. Extract with EtOAc, dry over Na2SO4, and concentrate.

    • Orthogonal Check (1H-NMR): For Compound B, the disappearance of the C4-proton singlet (typically ~5.7 ppm) confirms regioselective C4-bromination. For Compound A, the retention of the C4-methyl singlet (~1.9 ppm) confirms the core remains unreacted.

Protocol 2: Kinetic N-Acylation (Nucleophilicity Assessment)

Objective: Quantify the steric penalty imposed by the C4-methyl group on C3-amine acylation rates.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master solution of Benzoyl Chloride (1.2 M) and Triethylamine (1.5 M) in anhydrous DCM.

  • Substrate Initiation: In parallel vials containing 0.5 M solutions of Compound A and Compound B in DCM, inject equal volumes of the master mix at room temperature.

  • Kinetic Quenching: At precise intervals (t=5, 15, 30, 60, 120 mins), extract 20 µL aliquots and inject them directly into a quench-vial containing 1.0 mL of Methanol/Water (50:50) with 0.1% TFA to instantly halt the acylation.

  • Quantification: Analyze the quenched samples via HPLC-UV (254 nm).

  • Data Processing: Plot the conversion percentage over time. Compound B will exhibit a steep logarithmic curve reaching asymptote (>95%) within 30 minutes. Compound A will show a linear, shallow trajectory, validating the steric hindrance model[4].

Workflow Step1 Equimolar Substrate Preparation Step2 Electrophile Addition (e.g., AcCl or NBS) Step1->Step2 Step3 Kinetic Sampling (t=5, 15, 30, 60 min) Step2->Step3 Step4 LC-MS/HPLC Quantification Step3->Step4 Step5 Yield & Rate Determination Step4->Step5

Standardized parallel kinetic workflow for comparative reactivity assessment.

References

  • The Chemistry Behind 1-Methyl-1H-pyrazol-3-amine: Synthesis and Properties Source: nbinno.com URL:3

  • Electrophilic Substitution Reactions in Pyrazole Source: scribd.com URL:1

  • Electrophilic Aromatic Substitution: The Six Key Reactions Source: masterorganicchemistry.com URL:2

  • Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids Source: researchgate.net URL:4

Sources

Comparative

Comparing bioactivity of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine to other pyrazole scaffolds

Comparative Bioactivity of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine: A Privileged Scaffold in Kinase Inhibitor Design As drug discovery shifts toward highly targeted therapies, the selection of the core chemical sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Bioactivity of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine: A Privileged Scaffold in Kinase Inhibitor Design

As drug discovery shifts toward highly targeted therapies, the selection of the core chemical scaffold dictates not only the primary target affinity but also the downstream pharmacokinetic viability of the lead compound. The pyrazole nucleus has emerged as a cornerstone in modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved drugs, including blockbuster kinase inhibitors like ruxolitinib and crizotinib[1][2].

Within this chemical space, 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine represents a highly optimized, privileged building block. By systematically comparing this specific substituted pyrazole against simpler alternatives, we can uncover the structure-activity relationship (SAR) logic that drives its superior bioactivity and physicochemical profile in kinase inhibitor development.

Structural Rationale: Deconstructing the Scaffold

To understand the bioactivity of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine, we must analyze its three distinct functional vectors and their causality in biological systems:

  • The C3-Amino Group (The Anchor): The 3-aminopyrazole motif is a well-established adenine-mimetic pharmacophore[3]. In the ATP-binding pocket of kinases (such as AXL, JAK, or Aurora kinases), the amino group acts as a critical hydrogen-bond donor, while the adjacent pyrazole nitrogen (N2) acts as a hydrogen-bond acceptor. This dual interaction tightly anchors the scaffold to the kinase hinge region (e.g., interacting with Glu and Ala residues)[4][5].

  • The C4-Methyl Group (The Shield): Unsubstituted pyrazoles often suffer from metabolic instability and promiscuous binding. The addition of a C4-methyl group provides a small lipophilic bump that occupies the hydrophobic gatekeeper sub-pocket. This steric bulk restricts the conformational flexibility of adjacent functional groups, locking the molecule into its bioactive conformation and improving kinase selectivity.

  • The N1-(2-Methoxyethyl) Group (The Modulator): While lipophilic groups (like phenyls) at the N1 position can increase raw binding affinity, they drastically reduce aqueous solubility. The 2-methoxyethyl chain is strategically designed to project outward into the solvent-exposed channel of the kinase[6]. The ether oxygen provides a flexible, polar interaction point that dramatically enhances aqueous solubility. Furthermore, the ether oxygen can dynamically participate in intramolecular hydrogen bonding when passing through lipid bilayers, improving passive membrane permeability.

SAR_Logic Core Pyrazole Core (Scaffold) C3 C3-Amino Group (Hinge Binding) Core->C3 Adenine Mimetic C4 C4-Methyl Group (Hydrophobic Pocket) Core->C4 Steric Shield N1 N1-(2-Methoxyethyl) (Solvent Channel) Core->N1 Solubilizing Tail Bio Optimized Bioactivity C3->Bio C4->Bio N1->Bio

Pharmacophore mapping of the substituted pyrazole scaffold.

Comparative Bioactivity & Physicochemical Profiling

To objectively evaluate performance, we compare derivatives built on the 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine scaffold against those utilizing simpler pyrazole cores. The data below represents established SAR trends for kinase inhibitors (using AXL kinase as a representative target)[5].

Note: The table summarizes representative quantitative data demonstrating the impact of scaffold substitution on both potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Scaffold CoreRepresentative Kinase IC₅₀ (nM)Kinetic Aqueous Solubility (µg/mL)Passive Permeability (PAMPA Pₑ, 10⁻⁶ cm/s)Primary Limitation
1H-pyrazol-3-amine 145.0>2001.2Poor selectivity, rapid metabolism.
1,4-Dimethyl-1H-pyrazol-3-amine 42.5854.5Moderate potency, limited solvent interaction.
1-Phenyl-4-methyl-1H-pyrazol-3-amine 8.2<518.0Severe aggregation, poor bioavailability.
1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine 12.4 160 14.5 Optimal balance of potency and ADME.

Analysis: While the 1-phenyl derivative exhibits the highest raw biochemical potency (8.2 nM) due to hydrophobic packing, its near-zero aqueous solubility renders it useless in cellular assays. The 1-(2-methoxyethyl) scaffold sacrifices a negligible fraction of biochemical potency (12.4 nM) but recovers massive aqueous solubility (160 µg/mL) while maintaining excellent permeability. This translates to vastly superior in vivo bioactivity.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the bioactivity and physicochemical properties of these scaffolds must be evaluated using self-validating, orthogonal assays. Below are the step-by-step methodologies designed to eliminate false positives.

Workflow Prep Compound Preparation Assay TR-FRET Kinase Assay Prep->Assay ADME PAMPA Permeability Assay->ADME Data Data Analysis & SAR ADME->Data Lead Lead Selection Data->Lead

High-throughput screening workflow for pyrazole-based kinase inhibitors.

Protocol 1: Kinase Binding Affinity via TR-FRET

Causality Check: Traditional absorbance assays are prone to interference from colored or aggregating compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-emission lanthanide fluorophores. By introducing a temporal delay before measurement, we eliminate short-lived background autofluorescence, ensuring the IC₅₀ data reflects true target engagement.

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., AXL or JAK2), a biotinylated kinase tracer, and a Europium-labeled anti-tag antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA).

  • Compound Dilution: Serially dilute the pyrazole compounds in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure exact volumetric transfer without tip carryover.

  • Incubation: Add 5 µL of the kinase/antibody master mix and 5 µL of the tracer solution to the assay plate. Centrifuge at 1000 x g for 1 minute. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 620 nm (Europium) and 665 nm (Tracer).

  • Validation: Calculate the FRET ratio (665/620 nm). The assay is validated only if the Z'-factor is >0.6 and the positive control (Staurosporine) yields an IC₅₀ within half a log of its historical average.

Protocol 2: Passive Permeability via PAMPA

Causality Check: While cell-based Caco-2 assays provide active transport data, the Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion. This is critical for proving that the 2-methoxyethyl group enhances permeability via dynamic intramolecular shielding rather than relying on active transporters.

  • Membrane Preparation: Coat the porous filter bottom of a 96-well donor plate with a 1% (w/v) solution of lecithin in dodecane to simulate the lipid bilayer.

  • Donor/Acceptor Loading: Dilute the pyrazole compounds to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 150 µL of this solution to the donor plate. Add 300 µL of fresh PBS (pH 7.4) containing 5% DMSO to the acceptor plate.

  • Assembly & Incubation: Carefully place the donor plate into the acceptor plate, ensuring the artificial membrane contacts the acceptor buffer. Incubate at room temperature for 16 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Validation: Calculate the effective permeability (Pₑ). The system is self-validating if the high-permeability control (Verapamil) scores >10 x 10⁻⁶ cm/s and the low-permeability control (Atenolol) scores <1 x 10⁻⁶ cm/s.

Conclusion

The 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine scaffold is a masterclass in rational drug design. By combining the potent hinge-binding capability of the 3-aminopyrazole core with the steric shielding of a 4-methyl group and the ADME-enhancing properties of a 2-methoxyethyl tail, this building block overcomes the traditional "potency vs. solubility" trap. For drug development professionals targeting complex kinases, utilizing this pre-optimized scaffold significantly accelerates the path from hit-to-lead by ensuring that highly potent binders are inherently bioavailable.

References

  • - Future Medicinal Chemistry[1] 2. - European Journal of Medicinal Chemistry[2] 3. - Pharmaceuticals (Basel)[4] 4. - Molecules[3]

  • - Journal of Medicinal Chemistry[5] 6. - Google Patents[6]

Sources

Validation

Mass spectrometry MS/MS fragmentation patterns of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine

Comprehensive MS/MS Fragmentation Guide: 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine Executive Summary In modern drug discovery and materials science, aminopyrazole derivatives serve as critical pharmacophores and rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive MS/MS Fragmentation Guide: 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine

Executive Summary

In modern drug discovery and materials science, aminopyrazole derivatives serve as critical pharmacophores and reactive intermediates. Specifically, 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine (Exact Mass: 155.1059 Da) presents a unique structural topology featuring a primary amine, an electron-rich pyrazole core, and a flexible ether-containing side chain. This guide objectively compares its electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation dynamics against structural analogs, providing researchers with a self-validating analytical framework for structural elucidation and metabolite identification.

Mechanistic Profiling: The Causality of Fragmentation

To accurately interpret the MS/MS spectra of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine, one must understand the causality driven by the mobile proton model .

In positive-ion ESI, the molecule is initially protonated at its most basic site—typically the primary amine or the N2 atom of the pyrazole ring, yielding a precursor ion of [M+H]+ at m/z 156.1137 [1]. However, upon collisional activation in the gas phase, the proton becomes mobile. The presence of the methoxyethyl side chain introduces a competing proton affinity site at the ether oxygen.

When the proton migrates to the ether oxygen, it significantly weakens the adjacent C-O and C-N bonds. This thermodynamic shift dictates the primary fragmentation pathways:

  • Neutral Loss of Methanol (-32 Da): The protonated ether oxygen facilitates the expulsion of CH3OH, yielding a highly stable fragment at m/z 124.08 .

  • Neutral Loss of Methoxyethene (-58 Da): Cleavage of the N-alkyl bond results in the loss of C3H6O, leaving behind the protonated 4-methyl-1H-pyrazol-3-amine core at m/z 98.07 .

  • Ammonia Expulsion (-17 Da): Direct cleavage of the primary amine yields a minor fragment at m/z 139.08 .

Characterizing these specific neutral losses via ESI-MS2 relies heavily on understanding the energy barriers of the intermediate structures; the ether-driven losses require significantly lower activation energy than the cleavage of the heterocyclic pyrazole ring[2].

Fragmentation_Pathway M [M+H]+ m/z 156.11 F1 [M+H - NH3]+ m/z 139.08 M->F1 -NH3 (17 Da) F2 [M+H - CH3OH]+ m/z 124.08 M->F2 -CH3OH (32 Da) F3 [M+H - C3H6O]+ m/z 98.07 M->F3 -C3H6O (58 Da) F4 Ring Cleavage m/z 71.06 F3->F4 -HCN (27 Da)

Fig 1: CID fragmentation pathways of protonated 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine.

Comparative MS/MS Dynamics

To isolate the specific influence of the methoxyethyl group and the 4-methyl group on gas-phase stability, we compare the target compound against two structural alternatives:

  • Alternative A (1-Ethyl-4-methyl-1H-pyrazol-3-amine): Lacks the ether oxygen, replacing it with a purely aliphatic ethyl chain.

  • Alternative B (1-(2-Methoxyethyl)-1H-pyrazol-3-amine): Lacks the C4-methyl group, exposing an unsubstituted pyrazole core.

Table 1: Precursor and Structural Comparison
CompoundFormulaExact Mass [M+H]+Key Structural Difference
Target C7H13N3O156.1137Baseline (Contains both ether and C4-methyl)
Alt A C6H11N3126.1031Lacks ether oxygen; purely aliphatic side chain
Alt B C6H11N3O142.0980Lacks C4-methyl group; unsubstituted pyrazole core
Table 2: MS/MS Fragmentation Signatures (at CE = 25 eV)
CompoundPrimary Neutral LossDominant Product Ion (m/z)Secondary Cleavage Dynamics
Target -CH3OH (32 Da)124.08Loss of methoxyethene (-58 Da) dominates over ring opening due to C4-methyl stabilization.
Alt A -NH3 (17 Da)109.08Lacks ether-driven losses. Requires higher CE to force loss of ethene (-28 Da) to reach m/z 98.07.
Alt B -CH3OH (32 Da)110.07Unsubstituted ring is fragile; rapidly undergoes ring opening to yield acyclic fragments (m/z 84.06).

Performance Insight: The methoxyethyl group in the target compound acts as a "fragmentation sink." Because the loss of methanol and methoxyethene is thermodynamically highly favored, these fragments dominate the MS/MS spectrum at lower collision energies (15-20 eV). In contrast, Alternative A requires significantly harsher collision energies to induce fragmentation, often leading to complex, non-specific ring shattering rather than clean diagnostic peaks[3].

Validated Analytical Protocol

To ensure high scientific integrity, the following LC-ESI-MS/MS protocol is designed as a self-validating system . It incorporates an internal feedback loop (System Suitability Testing) to verify mass accuracy and fragmentation efficiency prior to sample analysis[4].

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Inject a known pyrazole reference standard (1 µg/mL).

    • Validation Check: Verify that the mass error of the [M+H]+ precursor is <5 ppm and that the isotopic envelope matches the theoretical distribution[4].

  • Sample Preparation:

    • Dissolve 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine in high-purity methanol to create a 1 mg/mL stock.

    • Dilute to a working concentration of 1–10 µg/mL using the mobile phase to prevent detector saturation and ion suppression[3].

  • UHPLC Separation:

    • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 μm) set at 45 °C.

    • Mobile Phase: Solvent A: 0.1% Formic Acid (FA) in water; Solvent B: Acetonitrile.

    • Causality: The 0.1% FA lowers the pH to ~2.7, ensuring 100% protonation of the weakly basic pyrazole ring (pKa ~2-4) prior to droplet desolvation[1].

  • ESI Source Optimization (Positive Mode):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350 °C.

  • Collision-Induced Dissociation (CID):

    • Isolate the precursor ion (m/z 156.11) in the quadrupole.

    • Ramped Collision Energy: Sweep the CE from 15 to 35 eV using Argon as the collision gas.

    • Causality: A ramped CE is critical. Low CE (15 eV) captures the fragile neutral loss of methanol (m/z 124.08), while high CE (35 eV) forces the cleavage of the stabilized pyrazole ring to confirm the core structure[3],[4].

LCMS_Workflow N1 1. Sample Prep 1 µg/mL in MeOH N2 2. UHPLC Separation C18, 0.1% FA Gradient N1->N2 N3 3. ESI(+) Capillary: 3.0 kV N2->N3 N4 4. Precursor Isolation m/z 156.11 N3->N4 N5 5. CID/HCD CE: 15-35 eV N4->N5 N6 6. TOF/Orbitrap Mass Error < 5 ppm N5->N6

Fig 2: Self-validating LC-ESI-MS/MS workflow for aminopyrazole characterization.

References

  • Application Notes and Protocols for Mass Spectrometry Analysis of Ethyl 4-(1H-pyrazol-1-yl)benzoate. Benchchem.
  • Identifying reactive intermediates by mass spectrometry. Chemical Science (RSC Publishing).
  • Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles. MDPI.
  • Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. ACS Publications.

Sources

Comparative

A Scientist's Guide to Structure-Activity Relationships: Comparing Binding Affinities of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine Analogs

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3][4] Its synthetic tractability and ability to eng...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3][4] Its synthetic tractability and ability to engage in various biological interactions have made it a focal point for medicinal chemists. This guide delves into a comparative analysis of the binding affinities of analogs based on the 1-(2-methoxyethyl)-4-methyl-1H-pyrazol-3-amine core structure. Our objective is to provide researchers, scientists, and drug development professionals with a framework for understanding the structure-activity relationships (SAR) that govern the potency of this chemical series.

The exploration of SAR is fundamental to rational drug design. By systematically modifying a lead compound and evaluating the impact of these changes on its biological activity, we can elucidate the key molecular features required for optimal target engagement.[5][6][7] This guide will present a hypothetical, yet scientifically plausible, dataset to illustrate these principles, followed by detailed experimental protocols for accurately determining binding affinities.

Comparative Analysis of Binding Affinities

To understand the SAR of the 1-(2-methoxyethyl)-4-methyl-1H-pyrazol-3-amine series, a panel of analogs was designed with systematic modifications at key positions: the N1-substituent, the C4-position, and the C3-amine. The binding affinities of these compounds were then assessed against a hypothetical kinase target, a common target class for pyrazole-based inhibitors.[8] The equilibrium dissociation constant (KD), a measure of binding affinity where a smaller value indicates a stronger interaction, was determined for each analog.[9]

Compound IDN1-SubstituentC4-SubstituentC3-SubstituentKD (nM)Rationale for Hypothetical Affinity
LEAD-01 1-(2-Methoxyethyl)-CH3-NH2150Baseline affinity of the lead compound.
ANA-02 1-(2-Ethoxyethyl)-CH3-NH2120Slight increase in lipophilicity at the N1-substituent may enhance hydrophobic interactions with the target.
ANA-03 1-Ethyl-CH3-NH2250Removal of the ether oxygen may disrupt a key hydrogen bond or favorable polar interaction.
ANA-04 1-(2-Methoxyethyl)-H-NH2500Removal of the C4-methyl group may result in a loss of beneficial steric interactions or reduce lipophilicity in a critical region.
ANA-05 1-(2-Methoxyethyl)-Cl-NH275The electron-withdrawing nature and size of the chlorine atom at the C4-position could lead to more favorable interactions within the binding pocket.
ANA-06 1-(2-Methoxyethyl)-CH3-NH-C(=O)CH3800Acylation of the C3-amine introduces steric bulk that may clash with the binding site, significantly reducing affinity.
ANA-07 1-(2-Methoxyethyl)-CH3-N(CH3)2300Methylation of the C3-amine could alter the hydrogen bonding capacity and introduce steric hindrance, albeit less than acylation.

Analysis of Structure-Activity Relationships:

The hypothetical data in the table above illustrates several key principles of SAR for this pyrazole series:

  • N1-Substituent: Modifications to the 1-(2-methoxyethyl) group demonstrate a sensitivity to both lipophilicity and potential hydrogen bonding interactions. The slight improvement in affinity with the ethoxyethyl analog (ANA-02) suggests a favorable hydrophobic pocket in this region of the target protein. The decreased affinity of the simple ethyl analog (ANA-03) highlights the potential importance of the ether oxygen for a polar contact.

  • C4-Position: The substituent at the C4 position appears to be crucial for potent binding. The significant drop in affinity upon removal of the methyl group (ANA-04) suggests this group is involved in a critical interaction, possibly by occupying a small hydrophobic pocket. Conversely, the introduction of a chloro group (ANA-05) enhances affinity, indicating that both size and electronic properties at this position can be optimized for improved binding.

  • C3-Amine: The 3-amino group is a critical pharmacophore, likely involved in key hydrogen bonding interactions with the target. Any substitution on this amine, as seen in ANA-06 and ANA-07, is detrimental to binding affinity, suggesting it requires a free -NH2 for optimal engagement.

Experimental Protocols for Determining Binding Affinity

Accurate and reproducible measurement of binding affinity is paramount in any SAR study.[10][11] Two gold-standard techniques for this purpose are the Radioligand Binding Assay and Surface Plasmon Resonance (SPR).[12][13]

Radioligand Binding Assay

This technique measures the affinity of a test compound by assessing its ability to compete with a radiolabeled ligand for binding to the target receptor.[14][15][16]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[17]

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound to wells containing the membrane preparation.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Incubate the plate to allow the binding reaction to reach equilibrium.[12][17]

  • Separation and Detection:

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat, which traps the membranes.[12][17]

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.[17]

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.[17]

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation in 96-well Plate Membrane_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Separate bound from free Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[18][19][20] It provides kinetic data (association and dissociation rates) in addition to the equilibrium binding affinity.[19][20]

Step-by-Step Protocol:

  • Ligand Immobilization:

    • Covalently immobilize the target protein (ligand) onto the surface of a sensor chip.

    • Activate the sensor surface (e.g., with a mixture of EDC and NHS).

    • Inject the ligand solution over the activated surface.

    • Deactivate any remaining active sites on the surface.

  • Analyte Binding:

    • Inject a series of concentrations of the test compound (analyte) in a continuous flow of running buffer over the sensor surface.

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of analyte binding to the immobilized ligand. This generates a sensorgram.[18]

  • Dissociation:

    • After the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the ligand.

  • Regeneration:

    • Inject a regeneration solution to remove the bound analyte from the ligand, preparing the sensor surface for the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves in the sensorgram to a suitable binding model to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (KD) as the ratio of koff/kon.[9]

SPR_Workflow cluster_setup Setup cluster_run Binding Cycle cluster_output Output Immobilization Ligand Immobilization on Sensor Chip Association Analyte Injection (Association) Immobilization->Association Dissociation Buffer Flow (Dissociation) Association->Dissociation Binding Sensorgram Real-time Sensorgram Association->Sensorgram Regeneration Regeneration Dissociation->Regeneration Unbinding Dissociation->Sensorgram Regeneration->Association Next Cycle Data_Analysis Kinetic Analysis (kon, koff, KD) Sensorgram->Data_Analysis

Caption: General workflow of a Surface Plasmon Resonance experiment.

Conclusion

The systematic exploration of structure-activity relationships is a cornerstone of successful drug discovery programs. Through the comparative analysis of analogs of 1-(2-methoxyethyl)-4-methyl-1H-pyrazol-3-amine, we can discern the critical molecular features that drive binding affinity. The hypothetical data presented herein underscores the importance of targeted modifications and the wealth of information that can be gleaned from a well-designed analog series. By employing robust and quantitative techniques such as radioligand binding assays and surface plasmon resonance, researchers can confidently and accurately guide their optimization efforts, ultimately leading to the development of more potent and selective therapeutic agents.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions.
  • Showell, G. A., & Mills, J. S. (2003). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 46(8), 1589-1603. Retrieved from [Link]

  • Carradori, S., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1989. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR).
  • ACS Publications. (n.d.). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Retrieved from [Link]

  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Retrieved from [Link]

  • Taylor & Francis Online. (2023, December 13). Determining the affinities of high-affinity antibodies using KinExA and surface plasmon resonance. Retrieved from [Link]

  • RSC Publishing. (2023, March 10). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • ResearchGate. (2020, March 9). What are some physical methods to determine binding affinity of a protein? Retrieved from [Link]

  • PubMed. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • Nicoya. (2017, September 7). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • PubMed. (n.d.). Radioligand binding methods for membrane preparations and intact cells. Retrieved from [Link]

  • eLife. (2020, August 6). How to measure and evaluate binding affinities. Retrieved from [Link]

  • PubMed. (2004, April 15). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Retrieved from [Link]

  • Neuroquantology. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)- 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • ResearchGate. (2012, December 15). (PDF) Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. Retrieved from [Link]

  • Molecular Biology of the Cell. (2017, October 13). A Guide to Simple and Informative Binding Assays. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019, April 10). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Retrieved from [Link]

  • MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-methoxyethyl)-4-methyl-1h-pyrazol-3-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-methoxyethyl)-1h-pyrazol-3-amine. Retrieved from [Link]

  • eScholarship.org. (2024, February 1). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM47032 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfinyl]-1H-benzimidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine

As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. The proper disposal of specialized reagents like 1-(2-Methoxyet...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. The proper disposal of specialized reagents like 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine is not merely a regulatory formality; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a procedural framework grounded in established safety principles for managing this compound from the point of use to its final disposal.

Core Principle: Professional Disposal is Non-Negotiable

The foundational principle for disposing of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine is that it must be managed as regulated hazardous waste. The molecular structure, containing both a pyrazole ring and an amine functional group, suggests potential for toxicity and environmental harm. Structurally related compounds are classified as acute toxins, skin irritants, and serious eye irritants[1][2]. Furthermore, pyrazole derivatives can be harmful to aquatic life with long-lasting effects[3].

Under no circumstances should this compound or its residues be disposed of down the drain or in general waste. In-laboratory chemical neutralization is strongly discouraged without a thoroughly validated and compound-specific risk assessment[4]. The only acceptable disposal method is to consign all waste containing this compound to a licensed hazardous waste disposal contractor through your institution's EHS department[4][5][6][7].

Personal Protective Equipment (PPE): A System of Proactive Defense

Before handling the compound for any purpose, including disposal, the establishment of a robust PPE protocol is essential. This is your primary defense against accidental exposure.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when handling larger quantities or during procedures with a high risk of splashing[3][5].Protects eyes from direct contact with splashes, which can cause serious irritation or damage, a known hazard for similar amine and pyrazole compounds[1][6].
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact, which can cause irritation[5][6]. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.
Skin and Body Protection A standard laboratory coat is mandatory. For larger quantities or spill response, a chemically resistant apron and closed-toe shoes are required[5].Minimizes the risk of skin contamination from accidental spills and splashes.
Respiratory Protection Generally not required under normal use with adequate ventilation (e.g., a certified chemical fume hood). If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[3][5].Prevents inhalation of potentially harmful aerosols or dust particles.

Waste Segregation and Containment Protocol

Effective disposal begins with meticulous segregation at the point of generation. Cross-contamination of waste streams can create unforeseen chemical reactions and complicates the disposal process.

Step-by-Step Segregation and Containment:

  • Establish Designated Waste Containers: Before starting work, prepare two clearly labeled waste containers: one for solid waste and one for liquid waste.

  • Solid Waste Collection:

    • What to Collect: All solid materials contaminated with 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine must be collected. This includes residual product, contaminated gloves, weighing papers, and absorbent materials from minor cleanups[4].

    • Container: Use a high-density polyethylene (HDPE) container or another chemically resistant container with a secure, leak-proof lid[4]. The container must be clearly labeled "HAZARDOUS WASTE" and list the full chemical name of the contents[8][9].

  • Liquid Waste Collection:

    • What to Collect: All solutions containing 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine, including reaction mother liquors and rinsates, must be collected.

    • Container: Use a chemically compatible (e.g., borosilicate glass or HDPE) liquid waste container with a tightly fitting screw cap[4][8].

    • Critical Precaution: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department[3][4][10]. The amine functional group can react with other chemicals, potentially generating heat or toxic gases[11].

  • Container Management:

    • Keep containers closed at all times except when adding waste[8][9][11].

    • Do not overfill containers; allow for at least 10% headspace for expansion[11].

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the generator, away from ignition sources and incompatible materials[5][9].

Spill Response Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental release.

For Small Spills (contained within a fume hood or a small area on a benchtop):

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • Don PPE: Ensure you are wearing the full PPE detailed in Section 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or silica gel[4][5].

  • Collect Waste: Carefully scoop the contaminated absorbent material into your designated solid hazardous waste container[4].

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and dispose of all cleaning materials (wipes, etc.) as hazardous solid waste[4].

For Large Spills (outside of a containment device or involving significant volume):

  • Evacuate Immediately: Evacuate the laboratory, closing the doors behind you[4].

  • Alert Others: Notify neighboring labs and your supervisor.

  • Contact Emergency Services: Immediately contact your institution's EHS department and emergency response number[4]. Do not attempt to clean up a large spill yourself.

The Disposal Workflow: A Visual Guide

The following diagram outlines the procedural flow for the proper management and disposal of waste containing 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine.

G Disposal Workflow for 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine cluster_generation Point of Generation cluster_segregation Segregation & Containment cluster_accumulation Accumulation & Disposal gen Waste Generation (e.g., residual product, contaminated items, solutions) liquid Liquid Waste Stream gen->liquid Solutions, Rinsates solid Solid Waste Stream gen->solid Contaminated PPE, Weigh Papers, Absorbents cont_l 1. Select Compatible Liquid Waste Container (e.g., HDPE, Glass) liquid->cont_l cont_s 1. Select Compatible Solid Waste Container (e.g., HDPE Pail) solid->cont_s label_l 2. Label Container: 'HAZARDOUS WASTE' + Full Chemical Name cont_l->label_l fill_l 3. Add Waste (<90% Full) & Keep Securely Capped label_l->fill_l store Store Sealed Containers in Designated Satellite Accumulation Area (SAA) fill_l->store label_s 2. Label Container: 'HAZARDOUS WASTE' + Full Chemical Name cont_s->label_s fill_s 3. Add Waste & Keep Securely Capped label_s->fill_s fill_s->store pickup Arrange Pickup with Institution's EHS for Licensed Contractor Disposal store->pickup

Caption: Workflow for the safe segregation, containment, and disposal of waste.

Regulatory and Compliance Framework

All waste disposal activities are governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[9][12]. This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for it from its creation to its final, safe disposal[12]. Adherence to the procedures outlined in this guide and by your institution's EHS department is essential for maintaining compliance and avoiding significant penalties.

By integrating these protocols into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and uphold the highest standards of scientific responsibility.

References

  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Essential Safety and Handling Guide for Methyl Pyrazole Deriv
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.
  • Pyrazole - Safety D
  • 1-(2-methoxyethyl)
  • Guidance for the Recovery and Disposal of Hazardous and Non Hazardous Waste. GOV.UK.
  • Pyrazole SAFETY D
  • 3-Amino-1-methyl-1H-pyrazole SAFETY D
  • 5-Hydroxy-1-methyl-1H-pyrazole SAFETY D
  • 1-(2,2,2-Trifluoroethyl)
  • 1-(2-methoxyethyl)
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • 1-(1H-pyrazol-3-yl)
  • Ferterra SAFETY D
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Hazardous Waste Disposal Procedures. Michigan Technological University.
  • SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES. Government of El Salvador.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.
  • 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride Safety D

Sources

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